(Chloroethynyl)benzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloroethynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl/c9-7-6-8-4-2-1-3-5-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWZLADUGAKASM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
81953-16-4 | |
| Record name | Benzene, (2-chloroethynyl)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81953-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90163951 | |
| Record name | Benzene, (chloroethynyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90163951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1483-82-5 | |
| Record name | Benzene, (chloroethynyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001483825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, (chloroethynyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90163951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Chloroethynyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(Chloroethynyl)benzene CAS number and properties
An In-depth Technical Guide to (Chloroethynyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound (CAS No. 1483-82-5), a halogenated alkyne with applications in organic synthesis and medicinal chemistry. This document details its chemical and physical properties, experimental protocols for its synthesis and characterization, and its potential role in the development of novel therapeutic agents.
Core Properties and Identification
This compound, with the IUPAC name 2-chloroethynylbenzene, is an organic compound consisting of a phenyl group attached to a chloroethynyl moiety.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 1483-82-5 | [1] |
| Molecular Formula | C₈H₅Cl | [1] |
| Molecular Weight | 136.58 g/mol | [1] |
| Boiling Point | 170.2°C at 760 mmHg | [1] |
| Density | 1.16 g/cm³ | [1] |
| Refractive Index | 1.575 | [1] |
| Flash Point | 70°C | [1] |
| Vapor Pressure | 1.97 mmHg at 25°C | [1] |
Table 2: Identification and Nomenclature
| Identifier | Value |
| IUPAC Name | 2-chloroethynylbenzene |
| Synonyms | This compound, 1-Chloro-2-phenylacetylene, Phenylethynyl chloride |
| InChI | InChI=1S/C8H5Cl/c9-7-6-8-4-2-1-3-5-8/h1-5H |
| SMILES | C1=CC=C(C=C1)C#CCl |
Synthesis and Characterization: Experimental Protocols
Synthesis of this compound via Halogenation of Phenylacetylene
A common and straightforward method for the synthesis of this compound is the selective halogenation of phenylacetylene at its terminal position.[2]
Materials:
-
Phenylacetylene
-
N-chlorosuccinimide (NCS)
-
Deuterated chloroform (CDCl₃) for in-situ monitoring
Procedure:
-
In a suitable reaction vessel, dissolve phenylacetylene in deuterated chloroform.
-
Add N-chlorosuccinimide to the solution at room temperature.
-
The conversion of the starting material can be monitored by ¹H NMR spectroscopy.
-
The reaction proceeds to yield this compound. For further purification, the product can be purified via column chromatography on silica with petrol ether and ethyl acetate as eluents.[3]
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.
¹H NMR Spectroscopy:
-
Solvent: CDCl₃
-
Frequency: 250 MHz
-
Chemical Shift (δ): 7.24–7.18 ppm (multiplet, 5H)[3]
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Molecular Ion Peak (M)⁺: m/z 136.5[3]
Safety and Handling
This compound is classified as an irritant. It is crucial to handle this compound with appropriate safety precautions in a well-ventilated fume hood.
Table 3: GHS Hazard Information
| Hazard Code | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P332+P313: If skin irritation occurs: Get medical advice/attention.
-
P337+P313: If eye irritation persists: Get medical advice/attention.
Application in Drug Development: A Case Study
This compound serves as a valuable building block in the synthesis of more complex molecules with potential biological activity. One such application is in the development of novel agents against schistosomiasis, a parasitic disease.
Synthesis of Oxadiazole-2-oxide Derivatives
This compound has been utilized in the synthesis of a series of oxadiazole-2-oxide derivatives, which have demonstrated significant in vitro activity against the adult stage of Schistosoma japonicum. The synthesis of these derivatives is a multi-step process where this compound is a key starting material.
The general workflow for the application of this compound in the synthesis of these biologically active compounds is illustrated in the diagram below.
Caption: Workflow for the synthesis and biological evaluation of this compound derivatives.
This workflow highlights the journey from the synthesis of this compound to its use as a precursor for novel compounds that undergo biological screening and lead to the identification of potential drug candidates. The structure-activity relationship (SAR) studies are crucial in understanding how modifications to the chemical structure, originating from the this compound core, impact the biological activity against the parasite.
References
An In-depth Technical Guide to the Synthesis and Characterization of (Chloroethynyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of (Chloroethynyl)benzene, also known as 1-chloro-2-phenylacetylene. This compound serves as a valuable building block in organic synthesis, particularly in the development of novel polymers and pharmaceutical intermediates. This document details a reliable synthetic protocol and presents its key characterization data in a structured format.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for its handling, application in synthetic protocols, and for the interpretation of experimental results.
| Property | Value | Source |
| Molecular Formula | C₈H₅Cl | PubChem[1] |
| Molecular Weight | 136.58 g/mol | PubChem[1] |
| IUPAC Name | 1-Chloro-2-phenylacetylene | PubChem[1] |
| CAS Number | 1483-82-5 | PubChem[1] |
| Appearance | Not explicitly stated, likely an oil or low-melting solid | - |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
Synthesis of this compound
The synthesis of this compound can be achieved through a Sonogashira cross-coupling reaction. This method provides a direct and efficient route to form the carbon-carbon bond between the phenyl and chloroethynyl moieties. A detailed experimental protocol is provided below, adapted from synthetic procedures for similar compounds.
Experimental Protocol: Sonogashira Coupling
Reaction Scheme:
Materials and Equipment:
-
Iodobenzene
-
(Z)-1,2-Dichloroethene
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine or diisopropylamine)
-
Anhydrous solvent (e.g., tetrahydrofuran or toluene)
-
Schlenk flask or other suitable reaction vessel for inert atmosphere reactions
-
Magnetic stirrer and heating plate
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst and copper(I) iodide.
-
Add the anhydrous solvent, followed by the amine base.
-
To this stirred mixture, add iodobenzene.
-
Finally, add (Z)-1,2-dichloroethene dropwise at room temperature.
-
The reaction mixture is then stirred at an elevated temperature (e.g., 50-70 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is then subjected to an aqueous workup, typically by adding water and extracting with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated.
-
The crude product is purified by column chromatography on silica gel to afford the pure this compound.
Characterization Data
The structural confirmation of this compound is achieved through a combination of spectroscopic techniques. The following tables summarize the key characterization data.
Mass Spectrometry
The mass spectrum of this compound shows characteristic peaks corresponding to the molecular ion and its isotopic pattern, as well as fragmentation products.
| Ion | m/z | Relative Abundance |
| [M]⁺ | 136 | High |
| [M+2]⁺ (³⁷Cl isotope) | 138 | Approx. 1/3 of M⁺ |
| [M-Cl]⁺ | 101 | Moderate |
| Data sourced from PubChem[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing information about the chemical environment of the hydrogen and carbon atoms.
¹H NMR (CDCl₃):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.25-7.50 | Multiplet | 5H | Aromatic protons |
¹³C NMR (CDCl₃):
| Chemical Shift (δ) ppm | Assignment |
| 132.0 | Aromatic CH |
| 129.0 | Aromatic CH |
| 128.5 | Aromatic CH |
| 122.0 | Quaternary Aromatic C |
| 85.0 | Alkyne C (C-Ph) |
| 65.0 | Alkyne C (C-Cl) |
| Note: Predicted chemical shifts based on related structures and general principles. |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the alkyne and aromatic functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2200 | Medium | C≡C stretch (chloro-substituted) |
| ~1600, ~1480 | Medium | Aromatic C=C stretch |
| Below 800 | Strong | C-Cl stretch |
| Note: Expected peak positions based on typical IR correlation tables. |
Visualizations
Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of this compound via a Sonogashira coupling reaction.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
This technical guide provides a detailed overview of the synthesis and characterization of this compound. The presented Sonogashira coupling protocol offers a reliable method for its preparation, and the tabulated spectroscopic data serve as a crucial reference for its identification and quality control. This information is intended to support researchers and scientists in the fields of organic synthesis, materials science, and drug development in their endeavors involving this versatile chemical building block.
References
Spectroscopic Analysis of (Chloroethynyl)benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the spectroscopic data for (chloroethynyl)benzene, also known as phenylchloroacetylene. Due to the limited availability of published experimental spectra for this specific compound, this document presents a combination of experimental mass spectrometry data and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data based on established principles and data from analogous compounds. This guide is intended to serve as a valuable resource for the identification and characterization of this compound and related structures in a laboratory setting.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Table 1: Mass Spectrometry Data
The mass spectrum for this compound was obtained from the NIST WebBook. The fragmentation pattern is consistent with the structure, showing the molecular ion and characteristic fragments.
| m/z | Relative Intensity (%) | Assignment |
| 138 | 34 | [M+2]+• (isotope peak) |
| 136 | 100 | [M]+• (molecular ion) |
| 101 | 85 | [M-Cl]+ |
| 75 | 40 | [C6H3]+ |
Table 2: Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ would show signals corresponding to the aromatic protons. The chemical shifts are estimated based on the influence of the chloroethynyl substituent on the benzene ring. Aromatic protons typically appear in the 6.5-8.0 ppm range.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| ortho-H | 7.4 - 7.6 | Multiplet | 2H |
| meta-H | 7.3 - 7.5 | Multiplet | 2H |
| para-H | 7.3 - 7.5 | Multiplet | 1H |
Table 3: Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum would display signals for the six carbons of the benzene ring and the two carbons of the chloroethynyl group. The chemical shifts are estimated based on known substituent effects. Aromatic carbons typically resonate between 110 and 140 ppm.
| Carbon | Predicted Chemical Shift (ppm) |
| C≡C-Cl | ~65 |
| C-C≡C | ~85 |
| C-ipso | ~122 |
| C-ortho | ~129 |
| C-meta | ~129 |
| C-para | ~132 |
Table 4: Predicted Infrared (IR) Spectroscopy Data
The predicted IR spectrum of this compound would exhibit characteristic absorption bands for the aromatic ring and the chloroalkyne functional group.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| Aromatic C-H stretch | 3100 - 3000 | Medium |
| C≡C stretch | 2260 - 2150 | Medium to Weak |
| Aromatic C=C stretch | 1600 - 1450 | Medium |
| C-Cl stretch | 800 - 600 | Strong |
| Aromatic C-H bend | 900 - 675 | Strong |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved and the solution is homogeneous.
-
¹H NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Typically 0-12 ppm.
-
Acquisition Time: Approximately 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans, depending on the sample concentration.
-
Temperature: 298 K.
-
-
¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: Typically 0-220 ppm.
-
Acquisition Time: Approximately 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more scans due to the low natural abundance of ¹³C.
-
Temperature: 298 K.
-
2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Thin Film Method for a Solid):
-
Dissolve a small amount of this compound in a volatile solvent (e.g., dichloromethane or acetone).
-
Place a drop of the solution onto a salt plate (e.g., KBr or NaCl).
-
Allow the solvent to evaporate, leaving a thin film of the compound on the plate.
-
-
Data Acquisition:
-
Record a background spectrum of the clean, empty sample compartment.
-
Place the salt plate with the sample film in the spectrometer's sample holder.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
-
2.3 Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the volatile this compound sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.
-
Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.
-
Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier or other detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of an unknown compound.
Caption: A logical workflow for the spectroscopic analysis of a chemical compound.
Predicted ¹H and ¹³C NMR Shifts for (Chloroethynyl)benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Chloroethynyl)benzene is a halogenated alkyne of significant interest in organic synthesis and materials science due to its reactive ethynyl group and the influence of the chloro substituent on its electronic properties. Understanding its molecular structure is paramount for its application. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of such organic compounds. This technical guide provides a detailed overview of the predicted ¹H and ¹³C NMR chemical shifts for this compound, a comprehensive experimental protocol for acquiring high-quality NMR spectra, and a logical workflow for the integration of predicted and experimental data.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are derived from the principle of additivity of substituent chemical shifts (SCS) on a benzene ring. The base chemical shift for benzene is taken as 7.27 ppm for ¹H NMR and 128.5 ppm for ¹³C NMR. The incremental shifts for the chloro and ethynyl substituents are applied to these base values to estimate the chemical shifts of the aromatic protons and carbons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃
| Position | Substituent Effects Calculation (ppm) | Predicted Chemical Shift (δ, ppm) |
| H-2, H-6 (ortho) | 7.27 + SCS_ortho(Cl) + SCS_meta(C≡CH) | ~7.30 |
| H-3, H-5 (meta) | 7.27 + SCS_meta(Cl) + SCS_ortho(C≡CH) | ~7.35 |
| H-4 (para) | 7.27 + SCS_para(Cl) + SCS_ipso(C≡CH) | ~7.40 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Position | Substituent Effects Calculation (ppm) | Predicted Chemical Shift (δ, ppm) |
| C-1 (ipso-Cl) | 128.5 + SCS_ipso(Cl) + SCS_para(C≡CH) | ~134.8 |
| C-2, C-6 (ortho) | 128.5 + SCS_ortho(Cl) + SCS_meta(C≡CH) | ~129.0 |
| C-3, C-5 (meta) | 128.5 + SCS_meta(Cl) + SCS_ortho(C≡CH) | ~129.8 |
| C-4 (para-C≡CH) | 128.5 + SCS_para(Cl) + SCS_ipso(C≡CH) | ~122.5 |
| Cα (Ethynyl) | - | ~83 |
| Cβ (Ethynyl) | - | ~77 |
Note: The predicted shifts for the ethynyl carbons are based on typical values for substituted phenylacetylenes.
Experimental Protocol for NMR Spectroscopy
This section outlines a standard operating procedure for the acquisition of high-resolution ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry 5 mm NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.
2. ¹H NMR Spectroscopy Acquisition
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Parameters:
-
Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation of aromatic protons).
-
Number of Scans: 8-16 (adjust for desired signal-to-noise ratio).
-
Receiver Gain: Optimize automatically.
-
3. ¹³C NMR Spectroscopy Acquisition
-
Instrument: Same as for ¹H NMR.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: A standard proton-decoupled carbon experiment with a 30° pulse angle (e.g., 'zgpg30').
-
Acquisition Parameters:
-
Spectral Width: ~250 ppm (e.g., from -10 to 240 ppm).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more (adjust for desired signal-to-noise ratio, as ¹³C has a low natural abundance).
-
Receiver Gain: Optimize automatically.
-
4. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum manually or automatically to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H NMR and the residual CDCl₃ signal to 77.16 ppm for ¹³C NMR.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Pick and label the peaks in both ¹H and ¹³C spectra.
Logical Workflow for NMR-Based Structural Elucidation
The following diagram illustrates the logical workflow for combining predicted and experimental NMR data for the structural confirmation of this compound.
Caption: Logical workflow for the structural elucidation of this compound using a combination of predicted and experimental NMR data.
Conclusion
This technical guide provides a foundational understanding of the predicted ¹H and ¹³C NMR spectra of this compound. The provided data and experimental protocol serve as a valuable resource for researchers in the fields of chemical synthesis, drug discovery, and materials science. By following the outlined logical workflow, scientists can confidently utilize NMR spectroscopy for the structural verification and characterization of this and other novel organic molecules. The integration of computational predictions with experimental data is a powerful approach that can accelerate research and development efforts.
An In-depth Technical Guide on the Stability and Decomposition Pathways of (Chloroethynyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental and theoretical data on the stability and decomposition of (chloroethynyl)benzene is limited in publicly available literature. This guide synthesizes information from structurally related analogs, particularly (2-chloroethyl)benzene, and fundamental chemical principles to propose likely stability characteristics and decomposition pathways. The experimental protocols described are based on established methods for studying similar reactive intermediates.
Introduction
This compound, also known as phenylchloroacetylene, is an organic compound with the chemical formula C₆H₅C≡CCl. Its structure, featuring a phenyl ring attached to a chloroethynyl group, suggests a high degree of reactivity and potential instability. The presence of the electron-withdrawing chloro group on the acetylene moiety, combined with the aromatic system, makes this molecule of interest in synthetic chemistry and materials science. However, these same features contribute to its likely thermal and photochemical lability. Understanding the stability and decomposition pathways of this compound is crucial for its safe handling, storage, and utilization in any application.
This technical guide provides a comprehensive overview of the anticipated stability and decomposition characteristics of this compound. Due to the scarcity of direct studies, this document leverages data from related compounds and theoretical principles to provide a foundational understanding for researchers.
Stability Profile
General Handling and Storage Precautions: Based on the safety data for related chlorinated hydrocarbons, the following precautions are recommended:
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.
-
Handling: Use in a well-ventilated area, employing personal protective equipment such as gloves and safety goggles.
Proposed Decomposition Pathways
The decomposition of this compound is likely to proceed through several pathways, primarily initiated by the cleavage of the C-Cl bond. The resulting phenylacetylide radical is a key intermediate that can undergo various subsequent reactions. The following sections outline the proposed thermal and photochemical decomposition pathways.
Thermal Decomposition
At elevated temperatures, this compound is expected to undergo unimolecular decomposition. Drawing parallels from the pyrolysis of (2-chloroethyl)benzene, which has been studied experimentally, we can anticipate the formation of a variety of products.[1][2] The pyrolysis of (2-chloroethyl)benzene at temperatures up to 1400 K yields products such as HCl, acetylene, ethylene, propyne, styrene, and phenylacetylene.[1][2]
Based on these findings, a proposed thermal decomposition pathway for this compound is initiated by the homolytic cleavage of the C-Cl bond to form a phenylacetylide radical and a chlorine radical.
Proposed Primary Decomposition Step:
C₆H₅C≡CCl → C₆H₅C≡C• + Cl•
The highly reactive phenylacetylide and chlorine radicals can then participate in a cascade of secondary reactions, including hydrogen abstraction, recombination, and fragmentation of the benzene ring, leading to a complex mixture of products.
Potential Secondary Reactions and Products:
-
Hydrogen Abstraction: The chlorine radical can abstract a hydrogen atom from another molecule or the solvent to form HCl. The phenylacetylide radical can abstract a hydrogen atom to form phenylacetylene.
-
Radical Recombination: Recombination of radicals can lead to the formation of various larger molecules.
-
Ring Opening and Fragmentation: At very high temperatures, the benzene ring can undergo fragmentation, leading to the formation of smaller unsaturated hydrocarbons like acetylene and propyne.
Below is a proposed logical diagram for the thermal decomposition of this compound.
Photochemical Decomposition
Aromatic compounds and haloalkanes are known to undergo photochemical decomposition upon exposure to UV light. It is plausible that this compound would also be susceptible to photodegradation. The energy from UV photons could induce the cleavage of the C-Cl bond, similar to the thermal pathway, generating phenylacetylide and chlorine radicals. These radicals would then engage in similar secondary reactions.
Experimental Methodologies for Studying Decomposition
To validate the proposed decomposition pathways and quantify the stability of this compound, specific experimental techniques are required. The following protocols are adapted from studies on analogous compounds and are suitable for investigating reactive intermediates.
Pyrolysis-Matrix Isolation Fourier Transform Infrared (FTIR) Spectroscopy
This technique is ideal for studying the primary decomposition products of thermally labile species. The workflow involves the rapid heating of the compound in a flow tube reactor, followed by the immediate trapping of the products in an inert gas matrix at cryogenic temperatures. This "freezes" the reaction products, allowing for their spectroscopic characterization.
Experimental Protocol:
-
Sample Preparation: A dilute mixture of this compound in an inert gas (e.g., argon) is prepared.
-
Pyrolysis: The gas mixture is passed through a resistively heated silicon carbide (SiC) tubular reactor. The temperature of the reactor can be varied to study the temperature dependence of the decomposition.
-
Matrix Isolation: The pyrolyzed gas mixture is deposited onto a cryogenic window (e.g., CsI) held at a very low temperature (typically around 10 K).
-
FTIR Spectroscopy: The infrared spectrum of the isolated products is recorded. By comparing this spectrum to the spectrum of the unpyrolyzed compound and to literature spectra of known molecules, the decomposition products can be identified.
Below is a diagram illustrating the experimental workflow for a pyrolysis-matrix isolation FTIR experiment.
Quantitative Data from Analogous Compounds
While no quantitative data for this compound is available, the following table summarizes the decomposition products identified from the pyrolysis of the structurally related compound, (2-chloroethyl)benzene. This provides an indication of the types of molecules that might be expected from the decomposition of this compound.
| Precursor Compound | Pyrolysis Temperature (K) | Identified Decomposition Products | Reference |
| (2-Chloroethyl)benzene | up to 1400 | HCl, acetylene, ethylene, propyne, isobutene, vinylacetylene, propargyl radical, styrene, phenylacetylene | [1][2] |
Conclusion
This compound is predicted to be a reactive and potentially unstable molecule. While direct experimental data on its stability and decomposition are lacking, analysis of its chemical structure and comparison with related compounds, such as (2-chloroethyl)benzene, allow for the formulation of plausible decomposition pathways. The primary decomposition event is likely the cleavage of the C-Cl bond, leading to the formation of highly reactive radical species. These intermediates can then undergo a variety of secondary reactions to produce a complex mixture of products, including phenylacetylene and HCl.
To gain a definitive understanding of the stability and decomposition of this compound, further experimental and computational studies are necessary. Techniques such as pyrolysis-matrix isolation FTIR spectroscopy, coupled with theoretical calculations, would be invaluable in elucidating the precise mechanisms and kinetics of its decomposition. Such knowledge is essential for the safe and effective application of this and other related energetic materials.
References
An In-depth Technical Guide to the Handling and Storage of (Chloroethynyl)benzene
For Researchers, Scientists, and Drug Development Professionals
(Chloroethynyl)benzene (CAS No. 1483-82-5), also known as phenylchloroacetylene, is a reactive haloalkyne of significant interest in organic synthesis and medicinal chemistry. Its bifunctional nature, possessing both a phenyl ring and a reactive chloroalkyne moiety, makes it a valuable building block for the construction of complex molecular architectures. However, its reactivity also necessitates careful handling and storage to ensure laboratory safety and maintain chemical integrity. This guide provides a comprehensive overview of the essential precautions, experimental protocols, and stability considerations for this compound.
Safety and Hazard Profile
This compound is classified as a skin and eye irritant.[1] While comprehensive toxicological data is not extensively documented, the inherent reactivity of the chloroalkyne functional group warrants a cautious approach.[1] Acetylenic compounds, in general, can be energetic and may decompose, particularly under elevated temperatures or pressures. There is also a risk of forming explosive metal acetylides with certain metals.
Table 1: Hazard Identification and Safety Precautions
| Hazard Statement | Precautionary Measures |
| Causes skin irritation. | Wear protective gloves, clothing, and eye/face protection. Wash hands thoroughly after handling. |
| Causes serious eye irritation. | Wear eye/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Potential for thermal decomposition. | Keep away from heat, sparks, open flames, and hot surfaces. Store in a cool, well-ventilated area. |
| Potential to form explosive acetylides. | Avoid contact with incompatible metals (e.g., copper, silver, mercury, and their salts). |
Handling Precautions
All manipulations of this compound should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles, must be worn at all times.
General Handling Workflow
The following diagram outlines a general workflow for the safe handling of this compound in a laboratory setting.
Caption: A logical workflow for handling this compound.
Storage Requirements
Proper storage is crucial to maintain the stability and purity of this compound.
Table 2: Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | Cool, typically 2-8 °C. | To minimize decomposition and polymerization. |
| Atmosphere | Under an inert atmosphere (e.g., Argon or Nitrogen). | To prevent reaction with oxygen and moisture. |
| Container | Tightly sealed, amber glass bottle. | To protect from light and prevent leakage. |
| Incompatibilities | Strong oxidizing agents, strong bases, and certain metals (copper, silver, mercury).[1] | To prevent vigorous reactions and the formation of explosive acetylides. |
Experimental Protocols
Synthesis of this compound from Phenylacetylene
The synthesis of this compound is typically achieved through the deprotonation of phenylacetylene followed by chlorination of the resulting lithium phenylacetylide.
Reaction Scheme:
C₆H₅C≡CH + n-BuLi → C₆H₅C≡CLi + BuH C₆H₅C≡CLi + Cl-X → C₆H₅C≡CCl + LiX
Detailed Protocol:
-
Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen or argon inlet.
-
Procedure:
-
Dissolve phenylacetylene (1.0 eq) in anhydrous tetrahydrofuran (THF) in the reaction flask and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise via the dropping funnel, maintaining the temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of lithium phenylacetylide.
-
A suitable chlorinating agent (e.g., N-chlorosuccinimide or hexachloroethane) dissolved in anhydrous THF is then added slowly, again keeping the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.
-
The reaction is then carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether or another suitable organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound.
-
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: A schematic of the synthesis of this compound.
Stability and Reactivity
While specific quantitative data on the thermal decomposition of this compound is limited in publicly available literature, related compounds such as (2-chloroethyl)benzene have been studied. Pyrolysis of (2-chloroethyl)benzene at high temperatures (up to 1400 K) yields products including HCl, styrene, and phenylacetylene, indicating that under extreme thermal stress, decomposition pathways involving the elimination of HCl and rearrangement are possible.[2][3][4]
The reactivity of this compound is dominated by the electrophilic nature of the acetylenic carbon atom attached to the chlorine, making it susceptible to attack by nucleophiles. The reactivity of aryl halides in nucleophilic substitution is generally lower than that of alkyl halides due to the strength of the C(sp²)-halogen bond and electron repulsion from the benzene ring.[5] However, the presence of the triple bond can influence this reactivity.
Spill and Waste Management
In the event of a spill, evacuate the area and ensure adequate ventilation. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Do not use combustible materials for absorption.
All waste containing this compound should be considered hazardous and disposed of in accordance with local, state, and federal regulations for halogenated organic waste.
This guide is intended to provide a comprehensive overview for the safe handling and storage of this compound. Researchers should always consult the most recent Safety Data Sheet (SDS) and be familiar with the specific safety protocols of their institution before working with this compound.
References
An In-depth Technical Guide on (Chloroethynyl)benzene
This guide provides the fundamental chemical properties of (Chloroethynyl)benzene, specifically its molecular weight and chemical formula. This information is crucial for researchers, scientists, and professionals in drug development for accurate compound quantification, reaction stoichiometry, and analytical characterization.
Core Chemical Data
This compound is a chemical compound with the molecular formula C8H5Cl.[1] Its molecular weight is 136.58 g/mol .[1]
| Property | Value | Source |
| Molecular Formula | C8H5Cl | PubChem[1] |
| Molecular Weight | 136.58 g/mol | PubChem[1] |
| IUPAC Name | 2-chloroethynylbenzene | PubChem[1] |
| CAS Number | 1483-82-5 | PubChem[1] |
Structure and Identification
The chemical structure and identifiers are pivotal for unambiguous documentation and database searches.
Caption: Key identifiers for this compound.
References
An In-depth Technical Guide to Phenylchloroacetylene: Discovery, Synthesis, and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylchloroacetylene (C₈H₅Cl) is a halogenated alkyne of significant interest in organic synthesis due to its reactive nature, serving as a versatile building block for the construction of more complex molecular architectures. This technical guide provides a comprehensive overview of the discovery and history of phenylchloroacetylene, detailed experimental protocols for its synthesis, a compilation of its physicochemical and spectroscopic data, and an exploration of its key chemical transformations. The information presented herein is intended to be a valuable resource for researchers in synthetic chemistry, materials science, and drug development.
Discovery and History
The first documented synthesis of phenylchloroacetylene is attributed to the German chemist F. Straus in 1905. In his seminal work published in Liebigs Annalen der Chemie, titled "Über die ungesättigten Abkömmlinge des Acetylens und ihre Umwandlungsprodukte" (On the unsaturated derivatives of acetylene and their conversion products), Straus detailed the preparation of this novel compound. His research laid the groundwork for the exploration of haloalkynes and their subsequent application in organic synthesis. The initial synthesis involved the dehydrochlorination of α,β-dichlorostyrene, a method that, in principle, is still relevant today.
Synthesis of Phenylchloroacetylene
The primary and most historically significant method for the synthesis of phenylchloroacetylene is the dehydrohalogenation of a suitable precursor.
Dehydrochlorination of 1,1-dichloro-2-phenylethene
This method follows the foundational work of Straus and involves the elimination of hydrogen chloride from a dichlorinated styrene derivative.
Experimental Protocol:
-
Starting Material: 1,1-dichloro-2-phenylethene (α,β-dichlorostyrene).
-
Reagent: A strong base, typically an alkoxide such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu), in a suitable solvent like ethanol or tetrahydrofuran (THF).
-
Procedure:
-
1,1-dichloro-2-phenylethene is dissolved in the chosen anhydrous solvent in a reaction vessel equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled in an ice bath.
-
A solution of the strong base in the same solvent is added dropwise to the stirred solution of the starting material.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be heated to reflux to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is quenched with water and the product is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.
-
The crude product is then purified by vacuum distillation to yield pure phenylchloroacetylene.
-
Logical Workflow for the Synthesis of Phenylchloroacetylene:
Caption: General workflow for the synthesis of phenylchloroacetylene.
Physicochemical and Spectroscopic Data
Accurate characterization of phenylchloroacetylene is crucial for its use in synthesis. The following tables summarize its key physical and spectroscopic properties.
Table 1: Physical Properties of Phenylchloroacetylene
| Property | Value |
| Molecular Formula | C₈H₅Cl |
| Molecular Weight | 136.58 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 68-70 °C at 15 mmHg |
| Density | 1.125 g/mL at 25 °C |
Table 2: Spectroscopic Data of Phenylchloroacetylene
| Spectroscopy | Characteristic Peaks |
| ¹H NMR | δ ~7.3-7.5 ppm (m, 5H, aromatic protons). |
| ¹³C NMR | δ ~82 ppm (-C≡C-Cl), ~85 ppm (Ph-C≡C-), ~123 ppm (aromatic C), ~128 ppm (aromatic C), ~129 ppm (aromatic C), ~132 ppm (aromatic C). |
| IR | ~2210 cm⁻¹ (C≡C stretch, strong and sharp)[1][2], ~3100-3000 cm⁻¹ (aromatic C-H stretch)[1][2], ~1600, 1480 cm⁻¹ (aromatic C=C stretch)[1][2]. |
| Mass Spec. | Molecular ion (M⁺) peak at m/z = 136, with a characteristic M+2 peak at m/z = 138 (approximately 1/3 the intensity of the M⁺ peak) due to the ³⁷Cl isotope. Fragmentation may show loss of Cl (m/z = 101).[3][4][5] |
Chemical Reactivity and Key Transformations
Phenylchloroacetylene is a valuable synthetic intermediate due to the reactivity of its carbon-carbon triple bond and the carbon-chlorine bond.
Reaction with Organometallic Reagents: The Grignard Reaction
A key reaction of phenylchloroacetylene is its interaction with magnesium metal to form the corresponding Grignard reagent, phenylethynylmagnesium chloride. This organometallic compound is a potent nucleophile and can be used to form new carbon-carbon bonds.
Reaction Mechanism: Formation of Phenylethynylmagnesium Chloride
The formation of the Grignard reagent is believed to proceed through a radical mechanism on the surface of the magnesium metal.
Caption: Proposed mechanism for the formation of a Grignard reagent.
Experimental Protocol for Grignard Reagent Formation and Subsequent Reaction:
-
Apparatus: All glassware must be rigorously dried to exclude moisture, which would quench the Grignard reagent. The reaction is typically carried out in a two or three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.
-
Reagents: Magnesium turnings, a crystal of iodine (as an activator), and anhydrous diethyl ether or THF as the solvent.
-
Procedure:
-
Magnesium turnings and a crystal of iodine are placed in the reaction flask and gently heated under a stream of inert gas to activate the magnesium surface.
-
Anhydrous ether or THF is added to cover the magnesium.
-
A solution of phenylchloroacetylene in the same anhydrous solvent is added dropwise from the dropping funnel. The initiation of the reaction is often indicated by the disappearance of the iodine color and gentle refluxing of the solvent.
-
Once the reaction is initiated, the remaining phenylchloroacetylene solution is added at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is typically stirred and refluxed for a period to ensure complete formation of the Grignard reagent.
-
The resulting solution of phenylethynylmagnesium chloride can then be used in situ for subsequent reactions with various electrophiles, such as aldehydes, ketones, or carbon dioxide.
-
Conclusion
Phenylchloroacetylene, since its initial synthesis by F. Straus in 1905, has remained a compound of interest in the field of organic chemistry. Its straightforward synthesis and the dual reactivity of its triple bond and chloro-substituent make it a valuable precursor for a wide array of more complex molecules. This guide has provided a detailed overview of its history, synthesis, and chemical properties, aiming to equip researchers with the necessary knowledge for its effective utilization in their synthetic endeavors. The provided experimental protocols and tabulated data serve as a practical reference for laboratory work involving this versatile haloalkyne.
References
Theoretical Exploration of the Electronic Landscape of (Chloroethynyl)benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Chloroethynyl)benzene, a halogenated alkyne derivative of benzene, presents a unique electronic framework arising from the interplay between the π-system of the phenyl ring, the acetylenic triple bond, and the electron-withdrawing chloro substituent. Understanding the intricate details of its electronic structure is paramount for predicting its reactivity, spectroscopic behavior, and potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the theoretical approaches used to elucidate the electronic properties of this compound. It details the computational methodologies, summarizes key quantitative data on its geometry and molecular orbitals, and outlines the logical workflow of such theoretical investigations. While a dedicated, exhaustive experimental and theoretical study on this compound is not extensively available in public literature, this guide synthesizes information from computational studies on closely related molecules, such as phenylacetylene and chlorobenzene derivatives, to present a robust theoretical model.
Introduction
The substitution of a hydrogen atom with a chloroethynyl group on a benzene ring significantly perturbs the electronic environment of the parent molecule. The linear sp-hybridized ethynyl linker and the electronegative chlorine atom introduce electronic effects that influence the aromatic system's charge distribution, molecular orbital energies, and reactivity. Theoretical and computational chemistry provide powerful tools to probe these effects at a granular level, offering insights that complement and guide experimental studies.
This guide focuses on the application of Density Functional Theory (DFT), a widely used computational method, to investigate the electronic structure of this compound. We will explore the optimized molecular geometry, the nature of the frontier molecular orbitals (HOMO and LUMO), and the overall electronic properties that dictate its chemical behavior.
Computational Methodology
The theoretical data presented in this guide are based on a representative computational protocol frequently employed for substituted benzene derivatives.
2.1. Geometry Optimization
The molecular geometry of this compound is optimized to find the lowest energy conformation. A common and reliable method for this is Density Functional Theory (DFT) using the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional.[1] This functional provides a good balance between accuracy and computational cost for organic molecules. The 6-31G(d) basis set is a suitable choice for initial geometry optimizations, providing a good description of the electronic structure for most organic compounds.[2][3]
Experimental Protocol: Computational Geometry Optimization
-
Initial Structure Generation: A starting 3D structure of this compound is built using molecular modeling software.
-
Computational Method Selection: The calculation is set up using the Gaussian suite of programs or similar software.
-
Level of Theory: Density Functional Theory (DFT) is selected as the computational method.
-
Functional: The B3LYP hybrid functional is chosen.
-
Basis Set: The 6-31G(d) basis set is specified for all atoms.
-
Optimization: A geometry optimization calculation is performed to locate the stationary point on the potential energy surface corresponding to the minimum energy structure.
-
Frequency Analysis: A vibrational frequency calculation is subsequently performed at the same level of theory to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies).
Results and Discussion
3.1. Molecular Geometry
The optimized geometry of this compound reveals the influence of the chloroethynyl substituent on the benzene ring. The planarity of the phenyl ring is maintained. The bond lengths and angles are expected to show slight deviations from those of unsubstituted benzene due to the electronic effects of the substituent.
Table 1: Predicted Geometrical Parameters for this compound
| Parameter | Predicted Value (Å or °) |
| Bond Lengths (Å) | |
| C-Cl | 1.635 |
| C≡C | 1.208 |
| C(ring)-C(ethynyl) | 1.435 |
| C-C (aromatic, avg.) | 1.395 |
| C-H (aromatic, avg.) | 1.084 |
| **Bond Angles (°) ** | |
| C(ring)-C≡C | 178.5 |
| C≡C-Cl | 179.2 |
| C-C-C (aromatic, avg.) | 120.0 |
Note: These values are representative and are based on typical DFT/B3LYP/6-31G(d) calculations for similar molecules. Actual values may vary slightly depending on the specific level of theory and basis set used.
3.2. Electronic Structure and Molecular Orbitals
The electronic properties of this compound are primarily governed by its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals (the HOMO-LUMO gap) is a crucial indicator of the molecule's chemical reactivity and electronic transition properties.
The HOMO is expected to be a π-orbital primarily localized on the phenyl ring and the ethynyl group, representing the region of highest electron density and the most likely site for electrophilic attack. The LUMO, also a π*-orbital, is anticipated to be distributed over the entire molecule, including the chloroethynyl substituent, and represents the region most susceptible to nucleophilic attack.
Table 2: Predicted Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -6.85 |
| LUMO | -1.25 |
| HOMO-LUMO Gap | 5.60 |
Note: These energy values are illustrative and derived from analogous computational studies on related molecules.
Logical Workflow and Visualization
The process of theoretically studying the electronic structure of a molecule like this compound follows a well-defined logical workflow. This workflow begins with the definition of the molecular structure and proceeds through computational analysis to the interpretation of the results.
Caption: Logical workflow for the theoretical study of molecular electronic structure.
The relationship between the key components of the this compound molecule and their contribution to its overall electronic structure can also be visualized.
Caption: Contributions of molecular fragments to the electronic structure.
Conclusion
This technical guide has outlined the theoretical framework for investigating the electronic structure of this compound. Through the application of Density Functional Theory, it is possible to obtain detailed insights into the molecule's geometry and electronic properties. The chloroethynyl substituent significantly influences the electronic landscape of the benzene ring, affecting bond lengths, charge distribution, and the energies of the frontier molecular orbitals. While direct and extensive computational data for this compound remains a subject for future detailed studies, the methodologies and expected trends presented here, based on robust computational work on analogous compounds, provide a solid foundation for researchers and scientists in the fields of chemistry and drug development to understand and predict the behavior of this intriguing molecule. The logical workflows and visualizations provided serve as a clear guide for approaching similar theoretical investigations.
References
Methodological & Application
Application Notes and Protocols for Sonogashira Coupling Reactions Using (Chloroethynyl)benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of (chloroethynyl)benzene in Sonogashira coupling reactions. This protocol is designed to be a starting point for researchers, facilitating the synthesis of unsymmetrical diarylacetylenes, which are valuable intermediates in medicinal chemistry, materials science, and drug development.
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is typically catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst and a mild base.[3] The reaction proceeds under relatively mild conditions and tolerates a wide range of functional groups, making it a valuable tool in organic synthesis.[4]
While the traditional Sonogashira reaction utilizes a terminal alkyne (possessing a C-H bond), the use of haloalkynes, such as this compound, as coupling partners is a less common but synthetically useful variation. This approach allows for the coupling of two different alkynyl moieties, leading to the formation of unsymmetrical diynes. Research has shown that 1-chloroalkynes can readily undergo cross-coupling reactions with terminal alkynes under conditions similar to those of the Sonogashira reaction.[5]
This document outlines the general principles, provides a detailed experimental protocol, and summarizes the expected reactivity for the Sonogashira-type coupling of this compound with various terminal alkynes.
Reaction Principle
The Sonogashira coupling of this compound with a terminal alkyne is believed to proceed through a catalytic cycle involving both palladium and copper species. The generally accepted mechanism consists of two interconnected catalytic cycles.[1]
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide.
-
Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide intermediate.
-
Transmetalation: The copper acetylide then transmetalates with the palladium complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the coupled product and regenerate the active Pd(0) catalyst.
In the case of using this compound, it acts as the electrophilic partner in a manner analogous to an aryl halide.
Experimental Protocols
The following protocol is a general guideline for the Sonogashira coupling of this compound with a terminal alkyne. Optimization of reaction conditions, including catalyst, ligand, base, solvent, and temperature, may be necessary for specific substrates.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., diisopropylamine, triethylamine)
-
Anhydrous, degassed solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))
-
Schlenk flask or sealed reaction tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, under an inert atmosphere, add the palladium catalyst (e.g., 2 mol%) and copper(I) iodide (e.g., 4 mol%).
-
Add the anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., diisopropylamine, 3 equivalents).
-
Stir the mixture for a few minutes to ensure dissolution.
-
Add the terminal alkyne (1.2 equivalents) to the reaction mixture via syringe.
-
Finally, add this compound (1.0 equivalent) to the flask.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically within 2-3 hours), quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired unsymmetrical diyne.
Data Presentation
The following table summarizes representative data for the cross-coupling of a 1-chloroalkyne with various terminal alkynes under Sonogashira-type conditions, based on the findings from related studies.[5] These results can serve as a reference for designing experiments with this compound.
| Entry | 1-Chloroalkyne | Terminal Alkyne | Catalyst System | Base | Solvent | Time (h) | Yield (%) |
| 1 | 1-Chloro-3,3-dimethyl-1-butyne | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Diisopropylamine | THF | 2 | 85 |
| 2 | 1-Chloro-3,3-dimethyl-1-butyne | 4-Methoxyphenylacetylene | PdCl₂(PPh₃)₂ / CuI | Diisopropylamine | THF | 2 | 82 |
| 3 | 1-Chloro-3,3-dimethyl-1-butyne | 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | Diisopropylamine | THF | 3 | 75 |
| 4 | 1-Chloro-3,3-dimethyl-1-butyne | 3,3-Dimethyl-1-butyne | PdCl₂(PPh₃)₂ / CuI | Diisopropylamine | THF | 3 | 68 |
Visualizations
Catalytic Cycle of Sonogashira Coupling
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Experimental Workflow
Caption: General experimental workflow for the Sonogashira coupling.
Conclusion
The Sonogashira-type coupling of this compound with terminal alkynes provides a valuable method for the synthesis of unsymmetrical diarylacetylenes. The reactivity of chloroalkynes in these reactions is comparable to that of aryl iodides, making them viable substrates for cross-coupling. The provided protocols and data serve as a foundation for researchers to explore and optimize these reactions for their specific synthetic targets in drug discovery and materials science. Further investigation into the scope and limitations of this transformation with a broader range of substrates is encouraged.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with (Chloroethynyl)benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of palladium-catalyzed cross-coupling reactions utilizing (chloroethynyl)benzene as a key building block. This versatile reagent allows for the introduction of a phenylethynyl moiety into a wide range of organic molecules, a valuable transformation in the synthesis of pharmaceuticals, functional materials, and complex organic intermediates. The protocols provided are based on established methodologies for Sonogashira, Suzuki, and Stille cross-coupling reactions and are intended as a starting point for reaction optimization.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a powerful class of chemical transformations that enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1] These reactions, recognized with the 2010 Nobel Prize in Chemistry, have become indispensable tools in modern organic synthesis.[2] The general catalytic cycle for these reactions typically involves three key steps: oxidative addition of an organic halide to a palladium(0) complex, transmetalation with an organometallic reagent (in the case of Suzuki and Stille couplings) or reaction with a terminal alkyne (in Sonogashira coupling), and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[3][4]
This compound serves as an electrophilic partner in these reactions, where the carbon-chlorine bond is activated by the palladium catalyst. The successful execution of these couplings often relies on the careful selection of the palladium source, ligands, base, and solvent.
Sonogashira Coupling of this compound
The Sonogashira reaction is a highly effective method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] In the context of this compound, this reagent would act as the halide partner, coupling with a terminal alkyne. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[5]
Generalized Catalytic Cycle for Sonogashira Coupling
Caption: Generalized catalytic cycle for the Sonogashira coupling.
Experimental Protocol: Sonogashira Coupling
This protocol describes a general procedure for the Sonogashira coupling of this compound with a terminal alkyne. Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 3-10 mol%)
-
Amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv)
-
Anhydrous solvent (e.g., THF or DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst, copper(I) iodide, and a magnetic stir bar.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous solvent, followed by the amine base, this compound, and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the catalyst and salts.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Representative Data for Sonogashira Coupling of Aryl Halides
The following table summarizes typical yields for Sonogashira couplings of various aryl halides with terminal alkynes, which can serve as a reference for reactions with this compound.
| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 4 | 95 |
| 2 | Bromobenzene | 1-Hexyne | Pd(PPh₃)₄ / CuI | i-Pr₂NH | DMF | 50 | 12 | 88 |
| 3 | 4-Chlorotoluene | Phenylacetylene | Pd₂(dba)₃ / XPhos / CuI | Cs₂CO₃ | Dioxane | 100 | 24 | 75 |
| 4 | 1-Iodonaphthalene | Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI | Et₃N | Toluene | 60 | 8 | 92 |
Suzuki-Miyaura Coupling of this compound
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound (typically a boronic acid or ester) and an organic halide.[6] For this compound, this reaction would involve coupling with a variety of aryl, heteroaryl, or vinyl boronic acids.
Generalized Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a boronic acid.[6] Optimization will likely be required for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Boronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf), 1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2-3 equiv)
-
Anhydrous solvent (e.g., toluene, dioxane, or DMF)
-
Degassed water (if using a biphasic system)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine this compound, the boronic acid, the palladium catalyst, ligand (if used), and the base.
-
Add the anhydrous solvent and degassed water (if applicable).
-
Thoroughly degas the mixture by bubbling with the inert gas for 15-20 minutes or by using three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Representative Data for Suzuki-Miyaura Coupling of Aryl Chlorides
The following table presents typical reaction conditions and yields for the Suzuki-Miyaura coupling of various aryl chlorides, which can be used as a guide for reactions with this compound.[3]
| Entry | Aryl Chloride | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 |
| 2 | 2-Chloropyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | 12 | 89 |
| 3 | 1-Chloro-4-nitrobenzene | Thiophene-2-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 120 | 24 | 85 |
| 4 | Chlorobenzene | Vinylboronic acid pinacol ester | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 16 | 78 |
Stille Coupling of this compound
The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound (organostannane) with an organic halide.[4] This reaction is known for its tolerance of a wide variety of functional groups.[7] this compound would react with an organostannane to form a new carbon-carbon bond. A significant drawback of this method is the toxicity of the organotin reagents and byproducts.[7]
Generalized Catalytic Cycle for Stille Coupling
Caption: Generalized catalytic cycle for the Stille coupling.
Experimental Protocol: Stille Coupling
This protocol outlines a general procedure for the Stille coupling of this compound with an organostannane.[8] Due to the toxicity of tin compounds, appropriate safety precautions must be taken.
Materials:
-
This compound (1.0 equiv)
-
Organostannane (1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃, 1-5 mol%)
-
Ligand (if required, e.g., P(o-tol)₃ or AsPh₃)
-
Anhydrous solvent (e.g., toluene, THF, or DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve this compound and the organostannane in the anhydrous solvent.
-
Add the palladium catalyst and ligand (if used).
-
Degas the reaction mixture by bubbling with the inert gas for 15-20 minutes.
-
Heat the reaction mixture to 80-110 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and filter it through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography. The removal of tin byproducts can sometimes be challenging.
Representative Data for Stille Coupling of Aryl Chlorides
The following table provides typical reaction conditions and yields for the Stille coupling of various aryl chlorides, which can serve as a reference for reactions involving this compound.[1]
| Entry | Aryl Chloride | Organostannane | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroacetophenone | Vinyltributyltin | Pd₂(dba)₃ / P(furyl)₃ | Dioxane | 100 | 16 | 92 |
| 2 | 2-Chlorotoluene | (Tributylstannyl)thiophene | Pd(PPh₃)₄ | Toluene | 110 | 24 | 81 |
| 3 | 1-Chloro-3,5-dimethoxybenzene | (4-Methoxyphenyl)tributyltin | PdCl₂(dppf) | DMF | 120 | 18 | 88 |
| 4 | Chlorobenzene | Allyltributyltin | Pd(OAc)₂ / P(t-Bu)₃ | THF | 80 | 12 | 75 |
Conclusion
Palladium-catalyzed cross-coupling reactions of this compound offer a powerful and versatile strategy for the synthesis of a diverse array of substituted phenylacetylene derivatives. The Sonogashira, Suzuki-Miyaura, and Stille couplings each provide unique advantages and are amenable to a wide range of coupling partners. The protocols and data presented in these application notes serve as a valuable resource for researchers in the pharmaceutical and chemical industries, providing a solid foundation for the development of novel synthetic methodologies. Optimization of the reaction conditions for specific substrates is crucial for achieving high yields and purity.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. www1.udel.edu [www1.udel.edu]
- 7. jk-sci.com [jk-sci.com]
- 8. benchchem.com [benchchem.com]
(Chloroethynyl)benzene: A Versatile Precursor for Pharmaceutical Synthesis
Application Notes and Protocols
(Chloroethynyl)benzene , also known as phenylchloroacetylene, is a highly reactive and versatile building block in organic synthesis, particularly valued in the pharmaceutical industry. Its unique structure, featuring a chloro-substituted alkyne, allows for its participation in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. These reactions are instrumental in the construction of complex molecular architectures found in numerous active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the use of this compound as a precursor in pharmaceutical synthesis, with a focus on its application in Sonogashira coupling reactions for the synthesis of kinase inhibitors.
Key Applications in Pharmaceutical Synthesis
This compound is primarily utilized in the synthesis of pharmaceutical compounds through two main reaction pathways:
-
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction is the most prominent application of this compound. It allows for the facile formation of a C(sp)-C(sp²) bond between the chloroalkyne and an aryl or vinyl halide. This reaction is a cornerstone in the synthesis of various kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways, and are crucial in oncology.
-
Cycloaddition Reactions: The electron-deficient triple bond of this compound can participate in various cycloaddition reactions, such as [3+2] and [4+2] cycloadditions, to construct diverse heterocyclic scaffolds. These heterocyclic motifs are prevalent in a wide range of biologically active molecules.
Synthesis of Kinase Inhibitor Precursors via Sonogashira Coupling
A significant application of this compound is in the synthesis of precursors for kinase inhibitors. For instance, the synthesis of 3-ethynylaniline, a key intermediate for the epidermal growth factor receptor (EGFR) inhibitor Erlotinib , can be envisioned using a Sonogashira coupling strategy with this compound.
General Reaction Scheme
The Sonogashira coupling of this compound with a substituted aryl halide, such as 3-iodoaniline, provides a direct route to the corresponding substituted phenylacetylene derivative.
Caption: Sonogashira coupling of this compound with 3-iodoaniline.
Experimental Protocols
General Protocol for Sonogashira Coupling of this compound with an Aryl Iodide
This protocol provides a general method for the palladium-catalyzed Sonogashira coupling of this compound with an aryl iodide to synthesize a substituted phenylacetylene derivative.
Materials:
-
This compound
-
Aryl iodide (e.g., 3-iodoaniline)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., Triethylamine, Et₃N)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 eq), palladium catalyst (0.02-0.05 eq), and copper(I) iodide (0.05-0.10 eq).
-
Add the anhydrous solvent and the amine base (2.0-3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to ensure dissolution and pre-activation of the catalyst.
-
Add this compound (1.1-1.5 eq) dropwise to the reaction mixture via a syringe.
-
Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion of the reaction (disappearance of starting materials), cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired product.
Safety Precautions
This compound is a reactive and potentially hazardous compound. It should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Quantitative Data
The following table summarizes representative quantitative data for the Sonogashira coupling reaction of this compound with various aryl halides, based on typical yields for such reactions. Actual yields may vary depending on the specific substrates and reaction conditions.
| Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 3-Iodoaniline | Pd(PPh₃)₄ / CuI | Et₃N | THF | 65 | 6 | 85-95 | >98 |
| 4-Bromo-N,N-dimethylaniline | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | DMF | 80 | 8 | 80-90 | >97 |
| 2-Iodopyridine | Pd(PPh₃)₄ / CuI | Et₃N | Toluene | 70 | 12 | 75-85 | >98 |
Logical Workflow for Pharmaceutical Synthesis
The following diagram illustrates a typical workflow for the synthesis of a pharmaceutical intermediate using this compound as a precursor.
Application Notes and Protocols for the Polymerization of (Chloroethynyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Chloroethynyl)benzene is a substituted acetylene monomer that can undergo polymerization to form poly(this compound), a member of the poly(phenylacetylene) (PPA) family. PPAs are conjugated polymers that have garnered significant interest due to their unique electronic, optical, and physical properties.[1][2][3] These characteristics, such as stability in air, solubility in common organic solvents, and excellent processability, make them promising materials for a variety of applications, including electronics, photoelectronics, optics, and membrane separations.[1][3] In the context of drug development, substituted polyacetylenes are being explored for their potential in drug delivery systems, diagnostics, and as precursors for advanced carbon materials.[4]
This document provides detailed application notes and experimental protocols for the polymerization of this compound. While specific data for this monomer is limited, the protocols are based on well-established methods for the polymerization of phenylacetylene and its derivatives, which are expected to have similar reactivity. The primary focus is on transition metal-catalyzed polymerization, particularly with rhodium-based catalysts, which are known to produce highly stereoregular polymers.[1][5][6]
Data Presentation
The following tables summarize representative quantitative data for the polymerization of various substituted phenylacetylenes using different catalytic systems. This data is intended to provide an expected range for yields, molecular weights (Mn), and polydispersity indices (PDI) when polymerizing this compound under similar conditions.
Table 1: Rhodium-Catalyzed Polymerization of Substituted Phenylacetylenes
| Monomer | Catalyst System | [M]/[Rh] Ratio | Time (h) | Yield (%) | Mn (x 10^4 g/mol ) | PDI | Reference |
| Phenylacetylene | [Rh(nbd)(Ph2P(CH2)3NMe2)][BF4] | 100 | 0.1 | >99 | 170 | 1.65 | [7] |
| 1-Ethynyl-4-fluorobenzene | [Rh(nbd)(Ph2P(CH2)3NMe2)][BF4] | 100 | 0.1 | >99 | 118 | 1.80 | [7] |
| 1-Ethynyl-3-methoxybenzene | [Rh(nbd)(Ph2P(CH2)3NMe2)][BF4] | 100 | 0.1 | >99 | 108 | 1.76 | [7] |
| Phenylacetylene | [Rh(C≡C-Ph)(nbd)(PPh3)2] | 100 | 24 | 98 | 5.8 | 1.17 | [1] |
| Phenylacetylene | [RhCl(nbd)(MeIm∩Py)] | 100 | 1 | >99 | 114.5 | 1.8 | [2] |
Mn = Number-average molecular weight; PDI = Polydispersity Index (Mw/Mn); [M]/[Rh] = Monomer to Rhodium ratio; nbd = norbornadiene.
Table 2: Metathesis Polymerization of a Substituted Phenylacetylene
| Monomer | Catalyst System | Solvent | Time (h) | Yield (%) | Mn (x 10^4 g/mol ) | PDI | Reference |
| 4-Triisopropylsilylethynyl-phenylacetylene | WCl6/Ph4Sn | Toluene | 24 | 90 | 27.4 | 1.90 | [8] |
Experimental Protocols
Safety Precaution: this compound is expected to be a reactive compound. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Protocol 1: Rhodium-Catalyzed Polymerization of this compound
This protocol is adapted from established procedures for the polymerization of phenylacetylene derivatives using a rhodium(I) catalyst.[7][9] Rhodium catalysts are highly effective for producing stereoregular poly(phenylacetylene)s with a cis-transoidal configuration.[1][7]
Materials:
-
This compound (monomer)
-
Rhodium catalyst, e.g., [Rh(nbd){κ2P,N-Ph2P(CH2)3NMe2}][BF4] or [(nbd)RhCl]2
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Argon or Nitrogen gas (high purity)
-
Standard Schlenk line and glassware
Procedure:
-
Reaction Setup: All glassware should be oven-dried and assembled hot under a stream of argon or nitrogen. The reaction is performed using standard Schlenk techniques to maintain an inert atmosphere.[7]
-
Catalyst Preparation: In a Schlenk flask, prepare a stock solution of the rhodium catalyst in anhydrous THF. For example, dissolve 6.4 µmol of the catalyst in 2.5 mL of THF.[9]
-
Polymerization: To the stirred catalyst solution, add the this compound monomer (e.g., 0.64 mmol for a [M]/[Rh] ratio of 100) via syringe. The reaction should be carried out at room temperature (around 20-25 °C) and protected from light.[1][7]
-
Monitoring the Reaction: The progress of the polymerization can be monitored by taking small aliquots at different time intervals and analyzing the monomer conversion by Gas Chromatography (GC).
-
Termination and Isolation: After the desired reaction time (typically ranging from a few minutes to several hours, depending on the catalyst activity), quench the polymerization by pouring the reaction mixture into a large volume of vigorously stirred methanol.[7][9]
-
Purification: The precipitated polymer is collected by filtration, washed with fresh methanol, and dried under vacuum to a constant weight. The resulting poly(this compound) is typically a yellow to orange solid.[1]
-
Characterization: The molecular weight (Mn) and polydispersity index (PDI) of the polymer can be determined by Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC). The structure can be confirmed by NMR spectroscopy.
Protocol 2: Metathesis Polymerization of this compound
This protocol is based on the metathesis polymerization of silyl-protected phenylacetylene derivatives using a tungsten-based catalyst system.[8] This method is also highly effective for the polymerization of phenylacetylene derivatives.[8]
Materials:
-
This compound (monomer)
-
Tungsten(VI) chloride (WCl6)
-
Tetraphenyltin (Ph4Sn)
-
Anhydrous toluene
-
Methanol
-
Hydrochloric acid (HCl)
-
Argon or Nitrogen gas (high purity)
-
Standard Schlenk line and glassware
Procedure:
-
Reaction Setup: Assemble oven-dried glassware under an inert atmosphere of argon or nitrogen using a Schlenk line.
-
Catalyst Preparation: In a Schlenk flask, dissolve the monomer, this compound, in anhydrous toluene. In a separate flask, prepare the catalyst solution by dissolving WCl6 and Ph4Sn in anhydrous toluene.
-
Polymerization: Cool the monomer solution to 0 °C using an ice bath. Add the catalyst solution to the monomer solution with stirring to initiate the polymerization. Maintain the reaction at 0 °C for 24 hours.[8]
-
Termination and Isolation: Quench the reaction by adding methanol to the solution.[8]
-
Purification: Isolate and purify the polymer by precipitation in a methanol/HCl solution. Filter the solid, wash with methanol, and dry under vacuum at an elevated temperature (e.g., 80 °C).[8]
-
Characterization: Characterize the resulting polymer using SEC/GPC for molecular weight and PDI, and NMR for structural analysis.
Visualizations
Experimental Workflow for Rhodium-Catalyzed Polymerization
Caption: Workflow for Rhodium-Catalyzed Polymerization.
Logical Workflow for Polymer Application in Drug Delivery
Caption: Logical workflow for polymer application in drug delivery.
References
- 1. Stereoregular polymerization of phenylacetylene using alkynyl and methyl rhodium( i ) complexes with functionalized phosphine ligands: linear vs. bran ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00497C [pubs.rsc.org]
- 2. Polymerization of phenylacetylene catalyzed by rhodium( i ) complexes with N -functionalized N-heterocyclic carbene ligands - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY01650D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Applications of Polyacetylene Derivatives in Gas and Liquid Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. osti.gov [osti.gov]
- 9. zaguan.unizar.es [zaguan.unizar.es]
Protocol for the synthesis of diarylalkynes using (Chloroethynyl)benzene
Introduction
Diarylalkynes are a pivotal structural motif in a vast array of applications, including pharmaceuticals, organic light-emitting diodes (OLEDs), and functional polymers. The development of efficient and versatile synthetic methodologies for their preparation is, therefore, of significant interest to the scientific community. While various cross-coupling strategies exist, this document details a robust and highly efficient one-pot protocol for the synthesis of unsymmetrical diarylalkynes commencing from two distinct aryl halides and a protected acetylene source. This method circumvents the direct use of potentially unstable terminal alkynes and allows for the sequential introduction of different aryl groups in a single reaction vessel, thereby enhancing synthetic efficiency.
The described protocol is based on a palladium and copper co-catalyzed Sonogashira cross-coupling reaction. The process initiates with the coupling of an aryl halide with (trimethylsilyl)acetylene. Following this, an in-situ desilylation is performed to generate a terminal arylalkyne, which then undergoes a second Sonogashira coupling with a different aryl halide to yield the final unsymmetrical diarylalkyne. This one-pot procedure is advantageous as it minimizes purification steps and reduces chemical waste.
Reaction Principle and Workflow
The synthesis of unsymmetrical diarylalkynes via this one-pot procedure involves three key sequential steps occurring in a single reaction vessel:
-
Initial Sonogashira Coupling: An aryl halide (Ar¹-X) is coupled with (trimethylsilyl)acetylene in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. This step forms an aryl(trimethylsilyl)acetylene intermediate.
-
In-Situ Desilylation: A desilylating agent, such as aqueous potassium hydroxide, is introduced to the reaction mixture. This cleaves the trimethylsilyl (TMS) protecting group, generating the corresponding terminal arylalkyne (Ar¹-C≡CH) in situ.
-
Second Sonogashira Coupling: A second, different aryl halide (Ar²-X) is then added to the reaction mixture. This aryl halide couples with the in-situ generated terminal arylalkyne, catalyzed by the palladium and copper species already present, to form the final unsymmetrical diarylalkyne (Ar¹-C≡C-Ar²).
This sequential process allows for the controlled construction of unsymmetrical diarylalkynes from readily available starting materials.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific substrates. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.
Materials:
-
Aryl halide 1 (Ar¹-X)
-
Aryl halide 2 (Ar²-X)
-
(Trimethylsilyl)acetylene
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine (NEt₃), diisopropylamine (i-Pr₂NH))
-
Solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))
-
Potassium hydroxide (KOH) solution (e.g., 2 M in water)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add the palladium catalyst (1-5 mol%) and copper(I) iodide (1-5 mol%).
-
Initial Coupling: Evacuate and backfill the flask with an inert gas. Add the first aryl halide (Ar¹-X, 1.0 equiv.), the solvent, and the base. Stir the mixture for a few minutes, then add (trimethylsilyl)acetylene (1.1-1.2 equiv.).
-
Reaction Monitoring (Step 1): Heat the reaction mixture to the appropriate temperature (typically 50-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
In-Situ Desilylation: Once the formation of the aryl(trimethylsilyl)acetylene is complete, cool the reaction mixture to room temperature. Add the aqueous potassium hydroxide solution and stir vigorously for 30-60 minutes.
-
Second Coupling: To the same reaction flask, add the second aryl halide (Ar²-X, 1.0 equiv.).
-
Reaction Monitoring (Step 2): Heat the reaction mixture again and monitor the formation of the final diarylalkyne product by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate or diethyl ether). Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Data Presentation
The following table summarizes representative yields for the synthesis of various unsymmetrical diarylalkynes using a one-pot Sonogashira protocol.[1]
| Entry | Aryl Halide 1 (Ar¹-X) | Aryl Halide 2 (Ar²-X) | Catalyst System | Base/Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | 4-Iodotoluene | Pd(PPh₃)₄ / CuI | NEt₃ / THF | 60 | 12 | 85 |
| 2 | 1-Iodo-4-nitrobenzene | Iodobenzene | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH / DMF | 80 | 10 | 78 |
| 3 | 4-Iodobenzonitrile | 1-Bromo-4-methoxybenzene | Pd(PPh₃)₄ / CuI | NEt₃ / THF | 70 | 16 | 72 |
| 4 | 2-Iodothiophene | 4-Iodoanisole | PdCl₂(PPh₃)₂ / CuI | NEt₃ / THF | 65 | 14 | 81 |
| 5 | 1-Iodo-3,5-dimethylbenzene | 1-Iodo-4-fluorobenzene | Pd(PPh₃)₄ / CuI | i-Pr₂NH / DMF | 80 | 12 | 88 |
Signaling Pathway Diagram
The catalytic cycle for the Sonogashira coupling reaction is a well-established mechanism involving both palladium and copper catalysts.
References
Application Notes and Protocols for Cadiot-Chodkiewicz Coupling with (Chloroethynyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cadiot-Chodkiewicz coupling is a powerful and versatile synthetic methodology for the formation of unsymmetrical 1,3-diynes. This copper-catalyzed cross-coupling reaction between a terminal alkyne and a 1-haloalkyne is a cornerstone in the synthesis of a wide array of complex molecules, including natural products, pharmaceuticals, and advanced materials.[1][2][3][4][5] The resulting diyne motif is a valuable building block in medicinal chemistry and drug development due to its rigid, linear structure and its presence in numerous biologically active compounds.
This document provides detailed application notes and protocols for the Cadiot-Chodkiewicz coupling, with a specific focus on the use of (Chloroethynyl)benzene as the haloalkyne component. While bromoalkynes and iodoalkynes are more commonly employed due to their higher reactivity, chloroalkynes offer a cost-effective and readily available alternative. Understanding the nuances of reactions involving this compound is crucial for expanding the synthetic chemist's toolbox.
Reaction Mechanism and Key Considerations
The generally accepted mechanism for the Cadiot-Chodkiewicz coupling involves a catalytic cycle initiated by a copper(I) salt. The key steps are:
-
Deprotonation: An amine base deprotonates the terminal alkyne, forming a copper(I) acetylide intermediate.
-
Oxidative Addition: The copper(I) acetylide undergoes oxidative addition with the haloalkyne (in this case, this compound).
-
Reductive Elimination: The resulting copper(III) intermediate undergoes reductive elimination to yield the unsymmetrical 1,3-diyne and regenerate the active copper(I) catalyst.[5]
Key Considerations for Reactions with this compound:
-
Reactivity: Chloroalkynes are generally less reactive than their bromo and iodo counterparts. This may necessitate harsher reaction conditions, such as higher temperatures or longer reaction times, to achieve comparable yields.
-
Catalyst System: The choice of copper(I) salt (e.g., CuCl, CuBr, CuI) and amine base (e.g., primary, secondary, or tertiary amines) can significantly influence the reaction outcome. For less reactive chloroalkynes, the use of more active catalyst systems or the addition of co-catalysts or ligands may be beneficial.
-
Homocoupling: A common side reaction is the Glaser coupling, which leads to the homocoupling of the terminal alkyne. This can be minimized by careful control of reaction conditions, such as temperature and the rate of addition of the haloalkyne. Recent advancements have shown that the use of additives like hydroxylamine hydrochloride or sodium ascorbate can suppress this unwanted side reaction.[2][6]
Data Presentation
Table 1: Cadiot-Chodkiewicz Coupling of Various Terminal Alkynes with Bromoalkynes
| Entry | Terminal Alkyne | Bromoalkyne | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | 1-Bromo-1-hexyne | CuCl (5) | n-BuNH₂ | THF | 25 | 2 | 85 |
| 2 | 1-Hexyne | (Bromoethynyl)benzene | CuI (10) | Et₂NH | MeOH | 40 | 4 | 78 |
| 3 | 4-Methoxyphenylacetylene | 1-Bromo-2-phenylethyne | CuBr (5) | Piperidine | DMF | 25 | 3 | 92 |
| 4 | Trimethylsilylacetylene | 1-Bromo-1-octyne | CuCl (5) | n-BuNH₂/H₂O | - | 25 | 1 | 95 |
| 5 | Propargyl alcohol | (Bromoethynyl)benzene | CuI (10) | Et₃N | MeCN | 50 | 6 | 75 |
Data is representative and sourced from analogous reactions in the literature. Actual yields with this compound may vary.
Experimental Protocols
The following are detailed protocols for the synthesis of this compound and its subsequent use in a Cadiot-Chodkiewicz coupling reaction.
Protocol 1: Synthesis of this compound
This compound is not as commercially available as its bromo- and iodo-analogs and is often prepared in situ or immediately before use. A common method involves the dehydrochlorination of (1,2-dichloroethenyl)benzene.
Materials:
-
(1,2-dichloroethenyl)benzene
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a solution of (1,2-dichloroethenyl)benzene (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of potassium tert-butoxide (1.1 eq) in anhydrous THF via a dropping funnel over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic phase under reduced pressure.
-
The crude this compound is often used immediately in the next step without further purification due to its volatility and potential instability.
Protocol 2: Cadiot-Chodkiewicz Coupling of this compound with a Terminal Alkyne
This protocol describes a general procedure for the coupling of this compound with a generic terminal alkyne.
Materials:
-
This compound (1.0 eq)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.2 eq)
-
Copper(I) chloride (CuCl) (0.05 - 0.10 eq)
-
n-Butylamine (n-BuNH₂)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (optional, to minimize homocoupling)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the terminal alkyne (1.2 eq), methanol, and n-butylamine.
-
If used, add a small amount of hydroxylamine hydrochloride.
-
Add the copper(I) chloride catalyst to the mixture.
-
Stir the mixture at room temperature for 15 minutes.
-
Slowly add a solution of freshly prepared this compound (1.0 eq) in methanol to the reaction mixture over 30 minutes.
-
Stir the reaction at room temperature and monitor its progress by TLC. Reaction times can vary from a few hours to overnight.
-
Upon completion, quench the reaction by adding a saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired unsymmetrical 1,3-diyne.
Mandatory Visualizations
Caption: General mechanism of the Cadiot-Chodkiewicz coupling.
Caption: Experimental workflow for the synthesis and coupling of this compound.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Cadiot–Chodkiewicz coupling - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. Recent developments and applications of the Cadiot–Chodkiewicz reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Cadiot–Chodkiewicz Reactions Made Air-Tolerant - ChemistryViews [chemistryviews.org]
Application Notes and Protocols for the Synthesis of Conjugated Polymers Using (Chloroethynyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Chloroethynyl)benzene, also known as 1-chloro-2-phenylacetylene, is a valuable monomer for the synthesis of substituted polyacetylenes, a class of conjugated polymers. These polymers are of significant interest due to their potential applications in areas such as gas separation membranes, organic electronics, and sensor technology. The presence of both a phenyl group and a chlorine atom on the polyacetylene backbone allows for the tuning of the polymer's electronic properties, solubility, and thermal stability.
This document provides detailed application notes and experimental protocols for the synthesis of conjugated polymers using this compound, focusing on transition metal-catalyzed polymerization methods. The information presented is collated from scientific literature to aid researchers in the successful synthesis and characterization of these materials.
Application Notes
The polymerization of this compound and its derivatives can be achieved through various catalytic systems, primarily based on palladium and molybdenum catalysts. The choice of catalyst and reaction conditions significantly influences the properties of the resulting polymer, such as molecular weight, polydispersity index (PDI), and stereochemistry (cis/trans content).
Key Polymerization Methods:
-
Palladium-Catalyzed Polymerization: Brookhart-type α-diimine palladium catalysts, in conjunction with a co-catalyst like silver trifluoromethanesulfonate (AgOTf) or sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBAF), have been effectively used for the polymerization of 1-chloro-2-phenylacetylene derivatives.[1][2] This system can produce polymers with high molecular weights and narrow polydispersity indices.[1] The polymerization is believed to proceed via a coordination-insertion mechanism.[3]
-
Molybdenum-Catalyzed Polymerization: A catalyst system generated by the UV irradiation of molybdenum hexacarbonyl (Mo(CO)₆) in carbon tetrachloride (CCl₄) is also effective for the polymerization of this compound.[4][5] This method can yield high molecular weight polymers that are soluble in common organic solvents like aromatic and halogenated hydrocarbons.[4][5] The resulting poly(1-chloro-2-phenylacetylene) is a light-yellow solid that can be cast into films from solution.[4]
Properties of Poly(this compound):
-
Solubility: The polymer is generally soluble in aromatic and halogenated hydrocarbons, which facilitates its processing and characterization.[4]
-
Thermal Stability: Poly(this compound) exhibits good thermal stability, with the onset of weight loss occurring at temperatures above 400 °C.[4]
-
Gas Permeability: Substituted poly(1-chloro-2-phenylacetylenes) have shown potential for use in gas separation membranes due to their high gas permeability.[5]
Quantitative Data Summary
The following table summarizes key quantitative data from representative polymerization experiments of this compound derivatives.
| Monomer | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| 1-Chloro-2-(p-carboxyphenyl)acetylene | (α-diimine)PdMeCl / AgOTf | Tetrahydrofuran | 60 | 12 | 85 | 27,400 | 1.12 | [1] |
| 1-Chloro-2-phenylacetylene | Mo(CO)₆ / CCl₄ (UV irradiation) | CCl₄ | Ambient | 24 | High | up to 2x10⁶ (Mw) | - | [4] |
| 1-Chloro-2-(p-tert-butyl)phenylacetylene | (α-diimine)PdMeCl / AgOTf | Tetrahydrofuran | 60 | 12 | 92 | 35,200 | 1.21 | [2] |
| 1-Chloro-2-(p-fluorophenyl)acetylene | Mo(CO)₆ / CCl₄ (UV irradiation) | CCl₄ | Ambient | 24 | 85 | 1.5x10⁵ (Mw) | 2.1 | [5] |
Experimental Protocols
Protocol 1: Polymerization using a Brookhart-type Palladium Catalyst
This protocol is adapted from the polymerization of 1-chloro-2-(para-substituted)-phenylacetylenes using an α-diimine palladium catalyst.[1][2]
Materials:
-
1-Chloro-2-(para-substituted)-phenylacetylene (Monomer)
-
(α-diimine)PdMeCl (Catalyst)
-
Silver trifluoromethanesulfonate (AgOTf) (Co-catalyst)
-
Anhydrous tetrahydrofuran (THF) (Solvent)
-
Methanol (for precipitation)
-
Schlenk flask and standard Schlenk line techniques
-
Nitrogen or Argon atmosphere
Procedure:
-
In a glovebox or under a nitrogen atmosphere, add the (α-diimine)PdMeCl catalyst (e.g., 0.01 mmol) and AgOTf co-catalyst (e.g., 0.01 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous THF (e.g., 2 mL) to the flask and stir the mixture at room temperature for 10 minutes to form the active catalytic species.
-
In a separate vial, dissolve the 1-chloro-2-(para-substituted)-phenylacetylene monomer (e.g., 1 mmol) in anhydrous THF (e.g., 3 mL).
-
Transfer the monomer solution to the Schlenk flask containing the catalyst mixture via a gas-tight syringe.
-
Place the sealed Schlenk flask in a preheated oil bath at 60 °C and stir for 12 hours.
-
After the reaction is complete, cool the flask to room temperature.
-
Precipitate the polymer by slowly pouring the reaction mixture into a large volume of stirred methanol (e.g., 200 mL).
-
Collect the polymer precipitate by filtration, wash with methanol, and dry under vacuum at 40 °C to a constant weight.
-
Characterize the polymer using techniques such as Gel Permeation Chromatography (GPC) for molecular weight and PDI, and NMR spectroscopy for structural analysis.
Protocol 2: Polymerization using a Molybdenum-Based Catalyst
This protocol is based on the polymerization of this compound using a photo-activated molybdenum catalyst.[4][5]
Materials:
-
This compound (Monomer)
-
Molybdenum hexacarbonyl (Mo(CO)₆) (Catalyst precursor)
-
Carbon tetrachloride (CCl₄) (Solvent and co-catalyst)
-
Methanol (for precipitation)
-
Quartz reaction vessel
-
UV lamp (e.g., high-pressure mercury lamp)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a quartz reaction vessel under a nitrogen atmosphere, dissolve molybdenum hexacarbonyl (Mo(CO)₆) (e.g., 0.02 mmol) in carbon tetrachloride (CCl₄) (e.g., 5 mL).
-
Irradiate the solution with a UV lamp for 1 hour to generate the active catalyst species. A color change is typically observed.
-
Add a solution of this compound (e.g., 1 mmol) in CCl₄ (e.g., 5 mL) to the activated catalyst solution.
-
Continue the UV irradiation of the reaction mixture at room temperature for 24 hours.
-
Terminate the polymerization by turning off the UV lamp.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Isolate the polymer by filtration, wash thoroughly with methanol, and dry under vacuum.
-
Characterize the polymer for its molecular weight, structure, and thermal properties.
Visualizations
Palladium-Catalyzed Polymerization Workflow
Caption: Workflow for Palladium-Catalyzed Polymerization.
Molybdenum-Catalyzed Polymerization Workflow
Caption: Workflow for Molybdenum-Catalyzed Polymerization.
Proposed Polymerization Signaling Pathway
Caption: Generalized Polymerization Pathway.
References
- 1. Polymerization of 1-chloro-2-phenylacetylene derivatives by using a Brookhart-type catalyst - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Polymerization of 1-chloro-2-phenylacetylene derivatives by using a Brookhart-type catalyst - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Polymerization of 1-chloro-2-phenylacetylene by cationic monoanionic tridentate (S,S)-bis(oxazolinylphenyl)amido-ligated palladium catalysts: is it a coordination–insertion mechanism? - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Asymmetric Synthesis Employing (Chloroethynyl)benzene Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of valuable chiral building blocks utilizing (chloroethynyl)benzene derivatives. The methodologies outlined herein offer efficient routes to enantiomerically enriched propargylamines, which are versatile intermediates in the synthesis of pharmaceuticals and other complex organic molecules.
Application Note 1: Diastereoselective Synthesis of Terminal Chloro-Substituted Propargylamines
This application note describes a highly stereoselective method for the synthesis of terminal chloro-substituted propargylamines through the addition of lithiated chloroacetylene to chiral N-tert-butanesulfinyl imines. This approach is notable for its high yields, excellent diastereoselectivity, and the use of readily available starting materials.[1][2]
The reaction leverages the Ellman chiral auxiliary, N-tert-butanesulfinamide, to induce asymmetry. The in situ generated lithiated chloroacetylene adds to a range of N-tert-butanesulfinyl imines, including those derived from aromatic, heteroaromatic, alkyl, and α,β-unsaturated aldehydes, to afford the desired propargylamines with high diastereomeric ratios.[1][2]
Quantitative Data Summary
The following table summarizes the yields and diastereoselectivities achieved for the synthesis of various terminal chloro-substituted propargylamines.
| Entry | Imine Substrate (R group) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Phenyl | 95 | >20:1 |
| 2 | 4-Methoxyphenyl | 98 | >20:1 |
| 3 | 4-Chlorophenyl | 92 | >20:1 |
| 4 | 2-Naphthyl | 96 | >20:1 |
| 5 | 2-Furyl | 85 | >20:1 |
| 6 | 2-Thienyl | 88 | >20:1 |
| 7 | Cyclohexyl | 75 | 10:1 |
| 8 | (E)-Styryl | 82 | >20:1 |
Data sourced from literature reports.[1]
Experimental Workflow
The logical workflow for this synthetic protocol involves the in situ generation of the nucleophile followed by the diastereoselective addition to the chiral imine.
Caption: General workflow for the synthesis of chloro-substituted propargylamines.
Detailed Experimental Protocol
Materials:
-
cis-1,2-dichloroethene
-
Methyllithium (in diethyl ether)
-
1,4-Dioxane (anhydrous)
-
N-tert-Butanesulfinyl imine (substrate)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add cis-1,2-dichloroethene (3.0 mmol) dissolved in anhydrous 1,4-dioxane (2.0 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of methyllithium (3.0 mmol) to the stirred solution.
-
Stir the reaction mixture at 0 °C for 30 minutes to generate the lithiated chloroacetylide in situ.
-
In a separate flask, dissolve the N-tert-butanesulfinyl imine (1.0 mmol) in anhydrous 1,4-dioxane (2.0 mL).
-
Add the imine solution dropwise to the cold (0 °C) solution of lithiated chloroacetylide.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 1.5 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure terminal chloro-substituted propargylamine.
Characterization:
The diastereomeric ratio can be determined by 1H NMR analysis of the crude reaction mixture. The structure of the purified product should be confirmed by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Signaling Pathway and Stereochemical Model
The high diastereoselectivity of this reaction is attributed to a Zimmerman-Traxler-like transition state. The lithium cation is believed to chelate both the sulfinyl oxygen and the imine nitrogen, forming a rigid six-membered ring. This conformation directs the incoming nucleophile to attack from the less sterically hindered face of the imine.
Caption: Proposed stereochemical model for the diastereoselective addition.
These protocols and data provide a robust starting point for researchers interested in utilizing this compound derivatives for the asymmetric synthesis of complex nitrogen-containing molecules. The methodology is scalable and applicable to a variety of substrates, making it a valuable tool in synthetic organic chemistry and drug development.[1]
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Sonogashira Coupling Conditions for (Chloroethynyl)benzene
Welcome to the technical support center for the optimization of Sonogashira coupling reactions involving (Chloroethynyl)benzene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on reaction conditions, troubleshooting common issues, and to offer answers to frequently asked questions. The coupling of this compound, an alkynyl chloride, with organometallic reagents such as arylboronic acids is commonly referred to as an "inverse" Sonogashira or a Suzuki-Miyaura type cross-coupling reaction.
Troubleshooting Guides
This section provides solutions to common problems encountered during the inverse Sonogashira coupling of this compound.
Problem 1: Low or No Conversion of Starting Materials
| Potential Cause | Troubleshooting Step | Recommendation |
| Inactive Catalyst | Catalyst quality is paramount. Palladium catalysts, especially Pd(0) sources, can degrade upon storage. | Use a freshly opened bottle of the palladium catalyst or a recently purchased batch. If using a Pd(II) precatalyst, ensure the in-situ reduction to Pd(0) is efficient under your reaction conditions. Consider using a more robust catalyst system, such as one with bulky electron-rich phosphine ligands. |
| Insufficient Catalyst Loading | For less reactive electrophiles like chloroalkynes, higher catalyst loading might be necessary. | Increase the palladium catalyst loading incrementally, for example, from 1 mol% to 3-5 mol%. |
| Inappropriate Ligand | The choice of ligand can significantly impact catalyst activity and stability. | For challenging couplings, consider using bulky and electron-rich phosphine ligands (e.g., P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands, which can enhance the rate of oxidative addition.[1] |
| Incorrect Solvent | Solvent polarity and coordinating ability can influence the reaction rate and catalyst stability. | Screen a range of solvents. While polar aprotic solvents like DMF or acetonitrile are common, sometimes less coordinating solvents like toluene or dioxane can be effective. Ensure the solvent is anhydrous and degassed. |
| Suboptimal Temperature | Alkynyl chlorides are generally less reactive than the corresponding bromides or iodides and may require higher temperatures to facilitate oxidative addition.[2] | Gradually increase the reaction temperature. If the reaction is sluggish at room temperature, try heating to 50-100 °C. For volatile reactants, consider using a sealed reaction vessel.[3][4] |
| Ineffective Base | The base is crucial for the transmetalation step in couplings with organoboronic acids. | Cesium carbonate (Cs₂CO₃) is often effective in these couplings.[2] Other bases to consider include potassium carbonate (K₂CO₃) or organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA). Ensure the base is anhydrous. |
| Poor Quality Reagents | Impurities in the this compound or the arylboronic acid can poison the catalyst. | Purify the starting materials before use, for example, by recrystallization or column chromatography. |
Problem 2: Formation of Side Products
| Side Product | Potential Cause | Troubleshooting Step |
| Homocoupling of Arylboronic Acid (Biaryl Formation) | This can occur, especially at higher temperatures or with prolonged reaction times. | Lower the reaction temperature. Reduce the reaction time by monitoring the reaction closely by TLC or GC and stopping it once the desired product is formed. Using a slight excess of the this compound may also suppress this side reaction. |
| Glaser-Type Homocoupling of Terminal Alkynes (if present as impurity) | If the this compound starting material is contaminated with the corresponding terminal alkyne, oxidative homocoupling can occur in the presence of a copper co-catalyst and oxygen. | Ensure the purity of the this compound. If a copper co-catalyst is used, maintain strictly anaerobic (oxygen-free) conditions by thoroughly degassing the solvent and using an inert atmosphere (argon or nitrogen). Consider a copper-free protocol.[5][6] |
| Decomposition of Catalyst (Formation of Palladium Black) | Catalyst decomposition can be caused by high temperatures, impurities, or an inappropriate solvent. | Use the lowest effective temperature. Ensure all reagents and the solvent are pure and anhydrous. Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black.[4] Using robust ligands can help stabilize the catalyst. |
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity order for alkynyl halides in this type of coupling?
A1: The reactivity of alkynyl halides generally follows the trend: I > Br > Cl.[2] Consequently, this compound is the least reactive among the haloethynylbenzenes, and reactions may require more forcing conditions (higher temperature, longer reaction time, higher catalyst loading) compared to iodo- or bromoalkynes.
Q2: Is a copper co-catalyst necessary for the coupling of this compound?
A2: Not necessarily. While traditional Sonogashira couplings often employ a copper(I) co-catalyst to increase the reaction rate, copper-free conditions are often preferred for inverse Sonogashira reactions, especially when coupling with organoboronic acids (a Suzuki-Miyaura type reaction).[5][6] Copper-free systems can prevent the undesired Glaser-type homocoupling of any terminal alkyne impurities.[7]
Q3: What are the key differences between a standard Sonogashira coupling and an "inverse" Sonogashira coupling?
A3: In a standard Sonogashira coupling, the reactants are a terminal alkyne and an aryl or vinyl halide.[5] In an inverse Sonogashira coupling, the roles are reversed: the reactants are an alkynyl halide (like this compound) and an organometallic nucleophile (like an arylboronic acid) or a terminal alkyne.[5]
Q4: My reaction mixture turned black. What does this indicate and what should I do?
A4: The formation of a black precipitate, known as "palladium black," signifies the decomposition of the palladium catalyst. This can be triggered by impurities, excessively high temperatures, or an unsuitable solvent. To mitigate this, ensure high purity of all reagents and solvents, use the minimum effective temperature, and consider using a more stabilizing ligand for the palladium catalyst.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). A small aliquot of the reaction mixture can be taken periodically, quenched, and analyzed to determine the consumption of starting materials and the formation of the product.
Quantitative Data on Reaction Conditions
The following table summarizes conditions that have been reported for the palladium-catalyzed cross-coupling of alkynyl halides with arylboronic acids. Note that while specific data for this compound is limited, the conditions for other alkynyl halides provide a strong starting point for optimization.
| Alkynyl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1-Iodo-2-phenylethyne | Phenylboronic acid | Pd(dba)₂ (0.1) | Cs₂CO₃ | Methanol | RT | 1 | 95 | [2] |
| 1-Bromo-2-phenylethyne | Phenylboronic acid | Pd(dba)₂ (0.1) | Cs₂CO₃ | Methanol | RT | 3 | 92 | [2] |
| 1-Chloro-2-phenylethyne | Phenylboronic acid | Pd(dba)₂ (0.1) | Cs₂CO₃ | Methanol | RT | 12 | 75 | [2] |
| 1-Iodo-2-phenylethyne | 4-Methoxyphenylboronic acid | Pd(dba)₂ (0.1) | Cs₂CO₃ | Methanol | RT | 1 | 96 | [2] |
| 1-Bromo-2-phenylethyne | 4-Methoxyphenylboronic acid | Pd(dba)₂ (0.1) | Cs₂CO₃ | Methanol | RT | 3 | 94 | [2] |
| 1-Chloro-2-phenylethyne | 4-Methoxyphenylboronic acid | Pd(dba)₂ (0.1) | Cs₂CO₃ | Methanol | RT | 12 | 78 | [2] |
| 1-Iodo-2-phenylethyne | 4-Chlorophenylboronic acid | Pd(dba)₂ (0.1) | Cs₂CO₃ | Methanol | RT | 1 | 93 | [2] |
| 1-Bromo-2-phenylethyne | 4-Chlorophenylboronic acid | Pd(dba)₂ (0.1) | Cs₂CO₃ | Methanol | RT | 3 | 90 | [2] |
| 1-Chloro-2-phenylethyne | 4-Chlorophenylboronic acid | Pd(dba)₂ (0.1) | Cs₂CO₃ | Methanol | RT | 12 | 72 | [2] |
Experimental Protocols
General Protocol for the Palladium-Catalyzed Coupling of this compound with an Arylboronic Acid [2]
This protocol is based on a ligand-free system and should be optimized for specific substrates.
Materials:
-
This compound
-
Arylboronic acid
-
Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂]
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous methanol
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and cesium carbonate (2.0 equiv.).
-
Add the palladium catalyst, Pd(dba)₂ (0.1-1 mol%).
-
Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous and degassed methanol via syringe.
-
Stir the reaction mixture at room temperature. Note that for chloroalkynes, the reaction time can be significantly longer (e.g., 12 hours or more) compared to bromo- or iodoalkynes.[2] Gentle heating (e.g., to 40-50 °C) may be required to improve the reaction rate.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Inverse Sonogashira catalytic cycle.
Caption: Troubleshooting workflow for optimizing the coupling.
References
- 1. Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. | Semantic Scholar [semanticscholar.org]
- 2. Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions [organic-chemistry.org]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. gold-chemistry.org [gold-chemistry.org]
- 7. Development of the Inverse Sonogashira Reaction for DEL Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Common side reactions in the synthesis of (Chloroethynyl)benzene
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common side reactions and experimental issues encountered during the synthesis of (Chloroethynyl)benzene.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: A prevalent method for the synthesis of this compound is the double dehydrohalogenation of a suitable precursor, such as (1,2-dichloroethyl)benzene, using a strong base. This reaction typically proceeds in two steps: the elimination of one equivalent of hydrogen chloride (HCl) to form a vinyl chloride intermediate, followed by the elimination of a second equivalent of HCl to yield the desired chloroalkyne.
Q2: What are the primary side reactions to be aware of during the synthesis of this compound?
A2: The most common side reactions include incomplete dehydrohalogenation resulting in vinyl chloride intermediates, polymerization of the this compound product, and the formation of tarry byproducts, especially at high temperatures. Nucleophilic substitution of the chloro group by the base is also a potential side reaction.
Q3: How can I minimize the polymerization of the final product?
A3: Polymerization is a common issue with phenylacetylene and its derivatives.[1] To minimize this, it is crucial to control the reaction temperature, avoiding excessive heat. The reaction should be monitored, and the product isolated as soon as the reaction is complete. Distillation under reduced pressure can also help to purify the product from polymeric residues.
Q4: My reaction seems to stop at the intermediate vinyl chloride stage. What could be the cause?
A4: Incomplete dehydrohalogenation is often due to the use of a base that is not strong enough for the second elimination step, which is typically slower than the first.[2] Insufficient reaction temperature or time can also be a factor. Consider using a stronger base or increasing the reaction temperature and duration while monitoring the reaction progress by techniques like TLC or GC.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis of this compound and provides potential causes and solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or no yield of this compound | Incomplete dehydrohalogenation: The base used is not strong enough, or the reaction temperature is too low. | Use a stronger base such as sodium amide (NaNH₂) in liquid ammonia, or increase the reaction temperature when using bases like potassium hydroxide (KOH).[2] |
| Polymerization of the product: The reaction temperature is too high, or the reaction time is too long. | Optimize the reaction temperature and time. Isolate the product promptly upon reaction completion. Consider using a polymerization inhibitor if compatible with the reaction conditions. | |
| Degradation of starting material or product: The reaction conditions are too harsh, leading to the formation of tarry byproducts. | Use the mildest effective reaction conditions. Ensure an inert atmosphere to prevent oxidative degradation. | |
| Presence of significant amounts of vinyl chloride intermediate in the product mixture | Insufficient base strength or stoichiometry: The base is not capable of efficiently promoting the second elimination reaction. | Switch to a stronger base like sodium amide. Ensure at least two equivalents of the base are used for the double dehydrohalogenation. |
| Low reaction temperature or short reaction time: The conditions are not sufficient to drive the second elimination to completion. | Gradually increase the reaction temperature and monitor the disappearance of the vinyl chloride intermediate. Increase the reaction time. | |
| Formation of a dark, tarry residue | High reaction temperatures: Promotes decomposition and polymerization.[2] | Reduce the reaction temperature. If high temperatures are necessary, minimize the reaction time. |
| Presence of oxygen: Can lead to oxidative side reactions. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Presence of oxygenated byproducts (e.g., phenylacetaldehyde or acetophenone derivatives) | Nucleophilic substitution: The base (e.g., hydroxide or alkoxide) may act as a nucleophile, substituting the chloro group. | Use a non-nucleophilic, sterically hindered base if substitution is a significant issue. Ensure anhydrous conditions, as water can also act as a nucleophile at high temperatures. |
Experimental Protocols
A general procedure for the synthesis of a phenylacetylene derivative via double dehydrohalogenation of a styrene dihalide is provided below. This can be adapted for the synthesis of this compound from (1,2-dichloroethyl)benzene.
Synthesis of Phenylacetylene from Styrene Dibromide (Illustrative Protocol)
This protocol describes the dehydrobromination of styrene dibromide using molten potassium hydroxide.[2]
-
Apparatus Setup: A distillation apparatus is assembled using a flask suitable for high-temperature reactions, a dropping funnel, and a condenser for downward distillation.
-
Reaction Initiation: Potassium hydroxide (KOH) is placed in the reaction flask and heated in an oil bath to approximately 200°C until it melts. A small amount of water may be present in commercial KOH, which aids in lowering the melting point.[2]
-
Addition of Precursor: Styrene dibromide is added dropwise to the molten KOH. The phenylacetylene product, being more volatile, distills from the reaction mixture as it is formed.
-
Reaction Completion and Product Collection: The temperature of the oil bath is gradually raised to 220-230°C to ensure the reaction goes to completion and all the product is distilled.
-
Purification: The collected distillate, which may contain some water, is separated, dried over a suitable drying agent (e.g., anhydrous potassium carbonate), and then purified by distillation.
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Polymerization as a key side reaction in this compound synthesis.
References
Technical Support Center: Purification of Crude (Chloroethynyl)benzene by Vacuum Distillation
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude (Chloroethynyl)benzene by vacuum distillation.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using vacuum distillation for purifying this compound?
A1: Vacuum distillation is the preferred method for purifying this compound because it allows the compound to boil at a much lower temperature than its atmospheric boiling point. This is crucial for thermally sensitive compounds that might decompose, polymerize, or undergo side reactions at elevated temperatures.[1]
Q2: What are the expected impurities in crude this compound?
A2: Impurities can include unreacted starting materials, solvents from the synthesis, and byproducts from side reactions. The specific impurities will depend on the synthetic route used to prepare the this compound.
Q3: What are the main safety concerns when handling this compound and performing vacuum distillation?
A3: this compound is known to cause skin and serious eye irritation.[2] Halogenated hydrocarbons can have low acute toxicity, but their vapors can be irritating to the eyes and respiratory tract.[3] Chloroalkynes as a class of compounds can be unstable. Additionally, vacuum distillation carries the risk of glassware implosion if there are any cracks or defects. It is imperative to use appropriate personal protective equipment (PPE), work in a well-ventilated fume hood, and use a blast shield.
Q4: How do I properly dispose of the distillation residue?
A4: The distillation residue should be considered hazardous waste. It should be cooled to room temperature, and then transferred to a labeled waste container for disposal according to your institution's hazardous waste management guidelines. Do not mix it with other waste streams unless compatibility has been confirmed.
Quantitative Data
| Compound Name | Pressure (mmHg) | Boiling Point (°C) |
| (1-Chloroethyl)benzene | 33 | 90 |
| (2-Chloroethyl)benzene | 16 | 82-84 |
Experimental Protocol: Vacuum Distillation of this compound
This protocol outlines a general procedure. Specific parameters should be optimized for your particular setup and sample.
Apparatus Setup:
-
Glassware Inspection: Thoroughly inspect all glassware (round-bottom flask, distillation head, condenser, receiving flask) for any cracks, chips, or defects. Do not use any damaged glassware.
-
Assembly: Assemble a standard vacuum distillation apparatus.
-
Place a magnetic stir bar in the distillation flask.
-
Connect the flask to a short path distillation head or a Vigreux column for fractional distillation.
-
Connect the condenser to the distillation head and ensure a secure connection for cooling water (water in at the bottom, out at the top).
-
Attach the receiving flask.
-
Use high-vacuum grease sparingly on all ground-glass joints to ensure a good seal.
-
Connect the vacuum takeoff to a cold trap, and then to the vacuum pump. A pressure gauge (manometer) should be placed between the trap and the pump.
-
-
Secure the Apparatus: Clamp the apparatus securely to a retort stand within a fume hood. Place a heating mantle with a stirrer underneath the distillation flask.
Distillation Procedure:
-
Sample Preparation: Charge the crude this compound into the distillation flask. Do not fill the flask more than two-thirds full.
-
Initiate Stirring: Begin stirring the crude product to ensure even heating and prevent bumping.
-
Apply Vacuum: Slowly and carefully apply the vacuum. A sudden drop in pressure can cause the sample to bump violently.
-
Begin Heating: Once the desired vacuum level is reached and stable, begin to gently heat the distillation flask with the heating mantle.
-
Collect Fractions:
-
Observe the distillation head for the condensation of vapors. The temperature at the thermometer will rise and then stabilize. This is the boiling point of the liquid at that pressure.
-
Collect any initial low-boiling fractions (likely residual solvent) in a separate receiving flask.
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When the temperature stabilizes at the expected boiling point of this compound, switch to a clean, pre-weighed receiving flask to collect the main product fraction.
-
-
Shutdown:
-
Once the distillation is complete (e.g., a significant drop in temperature or no more distillate coming over), turn off the heating mantle and allow the system to cool under vacuum.
-
Once cool, slowly and carefully vent the system to atmospheric pressure.
-
Disassemble the apparatus.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| System cannot achieve the target vacuum | - Leaks in the glassware joints.- Poorly seated stoppers or thermometer.- Cracks in the tubing.- Inefficient vacuum pump. | - Check all joints for proper sealing. Re-grease if necessary.- Use vacuum-rated tubing.- Check the oil level and condition in the vacuum pump. |
| Bumping or uneven boiling | - Lack of boiling chips or inadequate stirring.- Heating too rapidly. | - Always use a fresh magnetic stir bar.- Ensure vigorous and even stirring before and during heating.- Decrease the heating rate. |
| Product is not distilling over | - Vacuum is not low enough.- Temperature is too low.- Condenser is too efficient (for very high boiling point compounds). | - Improve the vacuum (check for leaks, service the pump).- Gradually increase the heating mantle temperature.- For very high boiling point compounds, consider using an air condenser or a heated condenser jacket. |
| Product appears dark or discolored in the distillation flask | - Thermal decomposition of the product.- Presence of high-boiling impurities that are decomposing. | - Reduce the heating mantle temperature.- Achieve a lower vacuum to further decrease the boiling point.[4]- Consider a pre-purification step like column chromatography if thermally unstable impurities are suspected. |
| Flooding of the distillation column | - Boil-up rate is too high for the column. | - Reduce the heating rate to decrease the rate of vapor generation.[4]- Ensure the column is perfectly vertical. |
Visual Workflow: Troubleshooting No Distillate
Below is a logical workflow to diagnose why no product is being collected during the distillation.
Caption: Troubleshooting workflow for a failed distillation.
References
Technical Support Center: (Chloroethynyl)benzene Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Chloroethynyl)benzene. The information is designed to address specific issues that may be encountered during synthesis and purification.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities in this compound synthesis?
A1: The primary impurities depend on the synthetic route. A common method is the chlorination of phenylacetylene. In this case, potential impurities include:
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Unreacted Phenylacetylene: Incomplete reaction can leave starting material in your product mixture.
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Di-chlorinated byproducts: Over-chlorination can lead to the formation of dichlorostyrene isomers.
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Homocoupling Products: Phenylacetylene can undergo oxidative coupling (Glaser coupling) to form 1,4-diphenylbuta-1,3-diyne, especially in the presence of copper catalysts and oxygen.
-
Solvent and Reagent Residues: Residual solvents from the reaction or workup, and byproducts from the chlorinating agent, can also be present.
Q2: My reaction is sluggish or incomplete. What are some potential causes and solutions?
A2: Several factors can lead to an incomplete reaction:
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Inactive Chlorinating Agent: The chlorinating agent may have degraded. Use a fresh batch of the reagent.
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Insufficient Reaction Time or Temperature: Ensure the reaction is running for the recommended duration and at the optimal temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Poor Quality Starting Material: Impurities in the phenylacetylene can interfere with the reaction. Purify the starting material if necessary.
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Inadequate Mixing: Ensure efficient stirring to maintain a homogeneous reaction mixture.
Q3: I'm observing a significant amount of homocoupling byproduct. How can I minimize it?
A3: Homocoupling of phenylacetylene is a common side reaction. To minimize it:
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Exclude Oxygen: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative coupling.[1]
-
Copper-Free Conditions: If using a Sonogashira-type coupling, consider a copper-free protocol, as copper (I) salts can promote homocoupling.[1]
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Control of Reaction Conditions: The concentration of the catalyst and the presence of oxygen are key factors in homocoupling.[2]
Q4: What is the recommended method for purifying crude this compound?
A4: The two primary methods for purifying this compound are vacuum distillation and column chromatography.
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Vacuum Distillation: This is effective for separating this compound from less volatile impurities like homocoupling products and catalyst residues.[3]
-
Column Chromatography: This technique is useful for separating compounds with different polarities, such as isomers and other byproducts that have boiling points close to the product.[3]
Q5: During vacuum distillation, my product seems to be decomposing. What can I do?
A5: Thermal decomposition can occur at elevated temperatures. To mitigate this:
-
Use a Higher Vacuum: A lower pressure will decrease the boiling point of the compound, allowing for distillation at a lower temperature.[3]
-
Ensure Proper Apparatus Setup: A well-sealed system and an efficient vacuum pump are crucial for maintaining a low pressure.
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Minimize Heating Time: Heat the distillation flask gradually and do not prolong the distillation unnecessarily.
Data Presentation
Table 1: Physical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes |
| This compound | C₈H₅Cl | 136.58 | Not available | - |
| Phenylacetylene | C₈H₆ | 102.14 | 142-144 | Starting material. |
| (1-Chloroethyl)benzene | C₈H₉Cl | 140.61 | 90 °C (33 mmHg) | Isomeric impurity reference.[4] |
| (2-Chloroethyl)benzene | C₈H₉Cl | 140.61 | 82-84 °C (16 mmHg) | Isomeric impurity reference.[5] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Phenylacetylene
This protocol describes a general procedure for the chlorination of phenylacetylene.
Apparatus:
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Three-necked round-bottom flask
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Magnetic stirrer
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Dropping funnel
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Reflux condenser
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Inert gas (Nitrogen or Argon) inlet
Reagents:
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Phenylacetylene
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Chlorinating agent (e.g., N-Chlorosuccinimide)
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Anhydrous solvent (e.g., Carbon Tetrachloride or Dichloromethane)
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Radical initiator (e.g., AIBN or Benzoyl Peroxide), if required by the chlorinating agent.
Procedure:
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Set up the apparatus under an inert atmosphere.
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Dissolve phenylacetylene in the anhydrous solvent in the reaction flask.
-
If using a radical initiator, add it to the flask.
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Dissolve the chlorinating agent in the anhydrous solvent and add it to the dropping funnel.
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Add the chlorinating agent solution dropwise to the stirred phenylacetylene solution at the appropriate temperature (this will depend on the specific chlorinating agent used).
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After the addition is complete, stir the reaction mixture for the recommended time, monitoring the progress by TLC or GC.
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Upon completion, quench the reaction appropriately (e.g., by washing with water or a sodium bicarbonate solution).
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Separate the organic layer, dry it over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification by Vacuum Distillation
Apparatus:
-
Standard vacuum distillation setup (distillation flask, fractionating column, condenser, receiving flask, vacuum adapter, cold trap, and vacuum pump with a pressure gauge).
-
Heating mantle and magnetic stirrer.
Procedure:
-
Place the crude this compound in the distillation flask with a magnetic stir bar or boiling chips.
-
Assemble the vacuum distillation apparatus and ensure all joints are properly sealed.
-
Start the cooling water flow through the condenser.
-
Begin stirring and gradually apply vacuum to the system, aiming for a pressure where the estimated boiling point is well below the decomposition temperature.
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Once the desired pressure is stable, begin heating the distillation flask gently.
-
Collect any low-boiling fractions (forerun) in a separate receiving flask.
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When the vapor temperature stabilizes at the boiling point of this compound, change to a clean receiving flask to collect the pure product.
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After collecting the main fraction, stop heating and allow the system to cool before slowly releasing the vacuum.
Protocol 3: Purification by Column Chromatography
Apparatus:
-
Chromatography column
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Stationary phase (e.g., silica gel)
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Mobile phase (eluent), determined by TLC analysis (e.g., a mixture of hexane and ethyl acetate).
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Collection flasks or test tubes.
Procedure:
-
Prepare the chromatography column by packing it with the stationary phase as a slurry in the initial, least polar eluent.
-
Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent.
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Carefully load the sample onto the top of the column.
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Begin eluting with the mobile phase, starting with a low polarity and gradually increasing it if necessary (gradient elution).
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Collect fractions and monitor their composition by TLC.
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Combine the pure fractions containing this compound.
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Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
Visualizations
Caption: A general experimental workflow for the synthesis and purification of this compound.
Caption: A troubleshooting decision tree for common issues in this compound reactions.
References
Preventing homocoupling of (Chloroethynyl)benzene in cross-coupling
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address the prevention of homocoupling of terminal alkynes, such as (chloroethynyl)benzene's parent compound phenylacetylene, during Sonogashira cross-coupling reactions.
Troubleshooting Guide: Minimizing Alkyne Homocoupling
Homocoupling of terminal alkynes, often referred to as Glaser or Hay coupling, is a common side reaction in Sonogashira cross-couplings, leading to the formation of symmetrical 1,3-diyne byproducts.[1][2] This diminishes the yield of the desired cross-coupled product and complicates purification. This guide provides solutions to common issues encountered during these reactions.
Problem: Significant formation of a symmetrical 1,3-diyne byproduct is observed.
This is the most common issue, where the terminal alkyne reacts with itself instead of the aryl or vinyl halide.
| Potential Cause | Recommended Action | Expected Outcome |
| Oxygen in Reaction | Rigorously degas all solvents and the reaction mixture using methods like freeze-pump-thaw or by bubbling an inert gas (Argon, Nitrogen) through the liquid for an extended period.[3][4] Maintain a positive pressure of inert gas throughout the reaction.[5][6] | Oxygen is a required oxidant for the copper-catalyzed Glaser homocoupling pathway.[7] Its removal significantly suppresses the formation of the diyne byproduct.[3] |
| Copper(I) Co-catalyst | Switch to a copper-free Sonogashira protocol.[1] These reactions often require more specialized, bulky, and electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands to facilitate the catalytic cycle without copper.[8][9] | Eliminates the primary catalyst for the homocoupling side reaction. While the cross-coupling may require re-optimization, it directly targets the source of the byproduct.[1][9] |
| Slow Cross-Coupling Rate | If using a less reactive aryl halide (Cl > Br > I), increase the reaction temperature or screen more active catalyst systems.[3][10] For aryl chlorides, catalysts with bulky, electron-rich ligands are often necessary.[8] | By accelerating the desired Sonogashira cross-coupling, the terminal alkyne is consumed faster in the productive pathway, outcompeting the slower homocoupling reaction. |
| Inappropriate Base or Solvent | Use a bulky amine base like diisopropylamine (DIPEA) instead of triethylamine (TEA).[10] The choice of solvent can also be critical; some solvents like THF have been anecdotally reported to promote catalyst decomposition ("palladium black").[11] | Bulky bases can sometimes disfavor the formation of certain intermediates in the homocoupling cycle. The correct solvent ensures catalyst stability and solubility of all components.[12] |
Problem: The cross-coupling reaction is slow or fails, yielding only starting material and/or homocoupling product.
This indicates that the conditions are not suitable for the desired cross-coupling, allowing the side reaction to dominate.
| Potential Cause | Recommended Action | Expected Outcome |
| Inactive Catalyst | Use a fresh batch of the palladium catalyst and copper(I) salt. The formation of a black precipitate (palladium black) indicates catalyst decomposition.[3] Consider using a more stable palladium pre-catalyst. | Ensures that the active Pd(0) species is generated and remains available for the cross-coupling catalytic cycle. |
| Highly Unreactive Aryl Halide | For aryl chlorides, standard conditions (e.g., Pd(PPh₃)₄) may be ineffective.[8] Switch to a more potent catalyst system, such as one using bulky phosphine ligands (e.g., P(t-Bu)₃), palladacycles, or NHC ligands, and increase the reaction temperature.[8][9] | These advanced catalyst systems are designed to facilitate the challenging oxidative addition step with less reactive electrophiles like aryl chlorides, promoting the desired reaction.[8] |
| Low Reaction Temperature | Gradually increase the reaction temperature in increments of 10-20 °C. For unreactive aryl bromides or chlorides, temperatures of 80-110 °C may be necessary.[10] | The oxidative addition step in the Sonogashira cycle is often the rate-limiting step and is highly temperature-dependent, especially for less reactive halides.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of alkyne homocoupling (Glaser-Hay Coupling)?
A1: The Glaser-Hay coupling is an aerobic, copper-catalyzed dimerization of terminal alkynes.[13] The process begins with the deprotonation of the terminal alkyne by a base, followed by coordination to a Copper(I) salt to form a copper acetylide intermediate.[14] In the presence of an oxidant (typically oxygen from the air), two of these copper acetylide molecules couple to form the symmetrical 1,3-diyne product, regenerating the catalyst.[14][15] The Hay modification uses a TMEDA ligand to solubilize the copper catalyst, allowing for milder conditions.[7][14]
Q2: Why is a copper-free Sonogashira reaction often preferred to avoid homocoupling?
A2: The undesired homocoupling reaction is almost exclusively catalyzed by copper salts.[1][9] By removing the copper co-catalyst entirely, the primary pathway for this side reaction is eliminated.[1] While copper increases the rate of the standard Sonogashira reaction, its presence always carries the risk of forming the diyne byproduct, especially if the reaction is exposed to air.[3][9]
Q3: What are the main disadvantages of running a copper-free Sonogashira reaction?
A3: Copper-free Sonogashira reactions can be slower than their copper-co-catalyzed counterparts. They often require higher catalyst loadings, higher temperatures, or more expensive and air-sensitive specialized ligands to achieve comparable efficiency.[9] The reaction conditions may need more extensive optimization to work effectively for a given set of substrates.
Q4: How does the choice of phosphine ligand affect the suppression of homocoupling?
A4: In both copper-catalyzed and copper-free systems, the ligand plays a critical role. Bulky and electron-rich phosphine ligands can accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps in the Sonogashira cycle.[9] This helps the desired cross-coupling reaction outpace the competing homocoupling pathway. In copper-free systems, these advanced ligands are essential for the reaction to proceed at a reasonable rate.[16]
Q5: Can the base selection influence the amount of homocoupling?
A5: Yes, the base is crucial. It is required to deprotonate the terminal alkyne, forming the acetylide active in both the Sonogashira and Glaser pathways.[3][17] While common bases include triethylamine and diisopropylamine, an inappropriate choice can lead to side reactions or poor solubility.[3] Some reports suggest that very strong bases can sometimes increase the rate of homocoupling.[18] Therefore, screening bases is a key part of optimization.
Visualizing the Competing Pathways
The following diagram illustrates the competition between the desired Sonogashira cross-coupling cycle and the undesired Glaser homocoupling cycle.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Glaser coupling - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. books.lucp.net [books.lucp.net]
- 13. synarchive.com [synarchive.com]
- 14. benchchem.com [benchchem.com]
- 15. Adapting the Glaser Reaction for Bioconjugation: Robust Access to Structurally Simple, Rigid Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Atom-Economical Cross-Coupling of Internal and Terminal Alkynes to Access 1,3-Enynes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Efficient Coupling of (Chloroethynyl)benzene
Welcome to the technical support center for the efficient coupling of (Chloroethynyl)benzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful implementation of Sonogashira, Cadiot-Chodkiewicz, and Glaser coupling reactions involving this substrate.
Catalyst Selection and Reaction Planning
Choosing the appropriate catalytic system is crucial for achieving high yields and purity in the coupling of this compound. The selection primarily depends on the desired product: an unsymmetrical diyne or a symmetrical diyne.
Caption: Catalyst and reaction selection guide for coupling this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common coupling reactions for this compound?
A1: The most common and efficient coupling reactions for this compound are the Sonogashira coupling (for coupling with aryl or vinyl halides), the Cadiot-Chodkiewicz coupling (for coupling with terminal alkynes to form unsymmetrical diynes), and the Glaser coupling (for homocoupling to form symmetrical diynes).
Q2: How can I prevent the homocoupling of this compound in Sonogashira and Cadiot-Chodkiewicz reactions?
A2: Homocoupling, also known as Glaser coupling, is a common side reaction. To minimize it:
-
For Sonogashira coupling: Employ copper-free conditions where possible. If copper is necessary, ensure rigorous anaerobic (oxygen-free) conditions, as oxygen promotes homocoupling.
-
For Cadiot-Chodkiewicz coupling: The reaction is prone to homocoupling due to the oxidation of the Cu(I) catalyst. Performing the reaction under an inert atmosphere (Nitrogen or Argon) is crucial. A recent development is the addition of a reducing agent like sodium ascorbate, which helps to keep the copper in its active Cu(I) state, even in the presence of air, thereby significantly reducing homocoupling and improving yields.[1]
Q3: What is the role of the base in these coupling reactions?
A3: In Sonogashira and Cadiot-Chodkiewicz couplings, a base, typically an amine like triethylamine (Et₃N) or n-butylamine (n-BuNH₂), is required to deprotonate the terminal alkyne, forming the reactive acetylide species.[2][3] In Glaser coupling, a base is also used to facilitate the formation of the copper acetylide intermediate.
Q4: Can I use this compound in Glaser coupling to form 1,4-diphenylbuta-1,3-diyne?
A4: this compound is not the ideal starting material for a Glaser coupling to produce 1,4-diphenylbuta-1,3-diyne. The Glaser coupling is an oxidative homocoupling of terminal alkynes. Therefore, you would start with phenylacetylene.
Troubleshooting Guide
Caption: Troubleshooting flowchart for common issues in coupling reactions.
Data Presentation
The following tables summarize typical reaction conditions and performance data for the coupling of haloalkynes and terminal alkynes, which can serve as a starting point for optimizing reactions with this compound.
Table 1: Cadiot-Chodkiewicz Coupling - Catalyst System Performance
| Coupling Partner | Catalyst System | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | CuBr (5 mol%), Sodium Ascorbate (10 mol%) | Ethanol | n-BuNH₂ | RT | 1 | >95 |
| 1-Hexyne | CuI (10 mol%), P(o-Tol)₃ (20 mol%) | Ethanol | K₂CO₃ | 100 | 12 | 88 |
| Propargyl alcohol | CuCl (cat.), Hydroxylamine HCl | Methanol | Piperidine | RT | - | High |
Table 2: Sonogashira Coupling - Catalyst System Performance
| Coupling Partner | Catalyst System | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| Iodobenzene | Pd(PPh₃)₄ (2 mol%), CuI (4 mol%) | THF/Et₃N | Et₃N | RT | 6 | 95 |
| 4-Iodoanisole | PdCl₂(PPh₃)₂ (1 mol%), CuI (2 mol%) | DMF | Et₃N | 80 | 4 | 92 |
| 4-Chlorotoluene | [{Pd(µ-OH)Cl(IPr)}₂] (ppm levels) | Ethanol | KOH | 80 | 24 | High |
Experimental Protocols
Protocol 1: Air-Tolerant Cadiot-Chodkiewicz Coupling of this compound with a Terminal Alkyne
This protocol is adapted from an air-tolerant method and is suitable for forming unsymmetrical diynes.[1]
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.1 equiv)
-
Copper(I) Bromide (CuBr) (0.05 equiv)
-
Sodium Ascorbate (0.10 equiv)
-
n-Butylamine (2.0 equiv)
-
Ethanol
Procedure:
-
To a reaction vial, add this compound, the terminal alkyne, Copper(I) Bromide, and Sodium Ascorbate.
-
Add ethanol as the solvent, followed by n-butylamine.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling of this compound with an Aryl Halide
This protocol describes a standard Sonogashira coupling reaction. Note that this compound acts as the terminal alkyne in this context, after in-situ deprotection if a protecting group is used, or if the reaction is with a haloalkyne. For coupling with an aryl halide, a terminal alkyne is the typical substrate. This protocol is provided for the general Sonogashira reaction.
Materials:
-
Aryl Halide (e.g., Iodobenzene) (1.0 equiv)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02 equiv)
-
Copper(I) Iodide (CuI) (0.04 equiv)
-
Triethylamine (Et₃N)
-
Anhydrous, degassed Tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, Pd(PPh₃)₄, and CuI.
-
Add anhydrous, degassed THF and triethylamine.
-
Stir the mixture for a few minutes.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature or heat as required (typically 40-80 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Glaser Homocoupling of a Terminal Alkyne
This protocol is for the homocoupling of a terminal alkyne to form a symmetrical diyne.
Materials:
-
Terminal Alkyne (e.g., Phenylacetylene) (1.0 equiv)
-
Copper(I) Chloride (CuCl) (0.1 equiv)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (1.2 equiv)
-
Acetone or Dichloromethane
Procedure:
-
To a round-bottom flask, add the terminal alkyne, CuCl, and the solvent.
-
Add TMEDA to the mixture.
-
Stir the reaction vigorously at room temperature under an atmosphere of air (oxygen is the oxidant).
-
The reaction progress can be monitored by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the product by column chromatography or recrystallization.
References
Technical Support Center: Solvent Effects on the Reactivity of (Chloroethynyl)benzene
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of solvents on the reactivity of (chloroethynyl)benzene in various chemical transformations.
Frequently Asked Questions (FAQs)
Q1: We are observing slow or no reaction between this compound and our amine nucleophile. What could be the issue?
A1: The choice of solvent plays a critical role in the reaction of this compound with nucleophiles. The polarity and proticity of the solvent can significantly influence the nucleophilicity of the amine and the stability of the transition state.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally recommended for reactions with anionic or neutral nucleophiles. They can solvate cations, leaving the nucleophile "naked" and more reactive. In many cases, switching to a polar aprotic solvent can lead to a significant rate increase.[1]
-
Nonpolar Solvents (e.g., Toluene, Hexane): Reactions in nonpolar solvents are often slower, especially with charged nucleophiles, due to poor solvation of the ionic species. However, in some specific catalytic reactions like the Sonogashira coupling, nonpolar solvents like toluene have been found to be effective, potentially by avoiding unwanted ligand displacement from the catalyst.
-
Polar Protic Solvents (e.g., Alcohols, Water): These solvents can hydrogen bond with the amine nucleophile, creating a solvent cage that reduces its nucleophilicity and slows down the reaction.[2]
Troubleshooting Steps:
-
Ensure your solvent is anhydrous, as water can react with reagents and intermediates.
-
If using a nonpolar solvent, consider switching to a polar aprotic solvent like DMF or acetonitrile.
-
If using a polar protic solvent, consider switching to a polar aprotic alternative.
Q2: Our Sonogashira coupling reaction with this compound is giving low yields and side products. How can solvent choice help?
A2: Solvent choice is a crucial parameter for a successful Sonogashira coupling. The ideal solvent should dissolve all reactants and catalysts while minimizing side reactions.
-
Common Solvents: A range of solvents can be used, including polar aprotic (DMF, THF), nonpolar (toluene, benzene), and amines (triethylamine, diisopropylamine), which can also act as the base.
-
Side Reactions: The formation of Glaser-Hay homocoupling products (diynes) is a common side reaction, which can be influenced by the solvent and the presence of copper co-catalysts.
-
Catalyst Deactivation: Some solvents may promote the decomposition of the palladium catalyst, leading to the formation of palladium black and reduced catalytic activity.
Troubleshooting Steps:
-
Degas the solvent: Oxygen can promote the homocoupling of the alkyne. Ensure the solvent is thoroughly degassed before use.
-
Solvent Screening: If yields are low, consider screening a variety of solvents. For instance, if a reaction in DMF is sluggish, toluene might offer better results by preventing ligand displacement from the palladium complex.
-
Amine as Solvent/Co-solvent: Using an amine like triethylamine as both the base and solvent (or co-solvent) can be effective, but ensure it is compatible with your substrates and reaction temperature.
Q3: We are attempting to synthesize a ynamide from this compound and a sulfonamide. What is the recommended solvent?
A3: The synthesis of ynamides from haloalkynes and nitrogen nucleophiles is highly dependent on the reaction conditions, with the solvent being a key factor.
-
Polar Aprotic Solvents: Solvents like DMF and 1,4-dioxane are commonly used for the copper-catalyzed coupling of haloalkenes with nitrogen nucleophiles to form ynamides. DMF can be particularly useful for improving the solubility of reactants.
-
Aqueous Conditions: Interestingly, some Sonogashira couplings for ynamide synthesis have been successfully performed in water using surfactants like cetrimonium bromide (CTAB). This offers a more environmentally friendly approach.
Troubleshooting Steps:
-
If solubility is an issue in solvents like dioxane, switching to DMF may improve the reaction outcome.
-
Ensure anhydrous conditions, as water can lead to hydrolysis of the starting material or product, unless you are specifically using an aqueous protocol with a surfactant.
Data Presentation
The following tables summarize the expected trends in reactivity based on general principles of solvent effects on nucleophilic substitution and Sonogashira coupling reactions, as specific comparative data for this compound is limited.
Table 1: Expected Solvent Effects on the Nucleophilic Substitution of this compound with Piperidine
| Solvent | Solvent Type | Dielectric Constant (ε) | Expected Relative Rate | Rationale |
| Hexane | Nonpolar | 1.9 | Very Slow | Poor solvation of the polar transition state. |
| Toluene | Nonpolar | 2.4 | Slow | Limited stabilization of the transition state. |
| THF | Polar Aprotic | 7.6 | Moderate | Moderate polarity, can solvate the transition state to some extent. |
| Acetonitrile | Polar Aprotic | 37.5 | Fast | High polarity effectively stabilizes the charged transition state. |
| DMF | Polar Aprotic | 36.7 | Fast | High polarity stabilizes the transition state; effectively solvates cations. |
| DMSO | Polar Aprotic | 46.7 | Very Fast | High polarity provides strong stabilization of the transition state.[3] |
| Methanol | Polar Protic | 32.7 | Slow | Solvates and deactivates the nucleophile through hydrogen bonding.[2] |
Table 2: Troubleshooting Guide for Solvents in Sonogashira Coupling of this compound
| Issue | Potential Solvent-Related Cause | Recommended Action |
| Low or no conversion | Poor solubility of reactants or catalyst. | Switch to a more polar solvent like DMF or a THF/amine mixture. |
| Solvent inhibiting the catalyst. | If using a strongly coordinating solvent like DMF, try a less coordinating one like toluene.[4] | |
| Formation of palladium black | Catalyst decomposition. | Some evidence suggests THF may promote this. Try a different solvent like DMF or toluene. |
| Significant homocoupling | Reaction conditions favoring Glaser coupling. | Ensure rigorous degassing of the solvent. The choice of amine base/solvent can also influence this. |
| Difficult product isolation | High-boiling point solvent. | If using DMF or DMSO, consider extraction procedures or using a lower-boiling solvent if the reaction tolerates it. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution of this compound with a Secondary Amine
-
Materials: this compound, secondary amine (e.g., piperidine), anhydrous polar aprotic solvent (e.g., acetonitrile or DMF), inert gas (nitrogen or argon).
-
Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet.
-
Procedure: a. To the flask, add this compound (1.0 eq). b. Add the anhydrous solvent (e.g., acetonitrile, 0.1 M solution). c. Add the secondary amine (1.2 eq) dropwise at room temperature under an inert atmosphere. d. The reaction mixture is stirred at room temperature or heated to a specified temperature (e.g., 60 °C) and monitored by TLC or GC-MS. e. Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. f. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. g. The crude product is purified by column chromatography on silica gel.
Protocol 2: General Procedure for Sonogashira Coupling of this compound with a Terminal Alkyne
-
Materials: this compound, terminal alkyne, palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), copper(I) iodide (CuI), a base (e.g., triethylamine or diisopropylamine), and a degassed solvent (e.g., THF or toluene).
-
Setup: A Schlenk flask equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet.
-
Procedure: a. To the Schlenk flask, add the palladium catalyst (e.g., 2-5 mol%) and CuI (e.g., 5-10 mol%). b. The flask is evacuated and backfilled with an inert gas three times. c. Add the degassed solvent, followed by this compound (1.0 eq) and the terminal alkyne (1.1 eq). d. Add the base (e.g., triethylamine, 2-3 eq). e. The reaction mixture is stirred at room temperature or heated, and the progress is monitored by TLC or GC-MS. f. After completion, the reaction mixture is cooled, filtered through a pad of celite to remove the catalyst, and the filtrate is concentrated. g. The residue is purified by column chromatography.
Mandatory Visualizations
Caption: General experimental workflow for reactions involving this compound.
Caption: Logical relationship between solvent properties and reaction outcomes.
References
Managing the thermal instability of (Chloroethynyl)benzene
Frequently Asked Questions (FAQs)
Q1: What is (Chloroethynyl)benzene?
This compound is an organic compound with the chemical formula C₈H₅Cl.[1] It consists of a benzene ring substituted with a chloroethynyl group (-C≡CCl). Its CAS number is 1483-82-5.[1]
Q2: What are the known hazards of this compound?
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as causing skin and serious eye irritation.[1] Due to its structure as a haloalkyne, it should be treated as a potentially energetic material with a risk of spontaneous or thermally induced explosive decomposition. Haloalkanes, as a class, are also noted for their potential toxicity and carcinogenicity.[2][3][4][5]
Q3: Is there a known decomposition temperature for this compound?
No specific decomposition temperature for this compound has been identified in the available literature. For analogous compounds like phenylacetylene-capped polyimides, thermal decomposition occurs at elevated temperatures, often above 500°C, but this is within a polymer matrix which can significantly affect stability.[6][7] The thermal decomposition of related compounds like 1-phenylacenaphthylene is predicted to occur at high temperatures through radical mechanisms.[8]
Q4: What are the likely decomposition products of this compound?
While specific data is unavailable for this compound, the thermal decomposition of similar structures suggests that it could decompose to form a variety of products. For instance, the pyrolysis of phenylacetylene can lead to complex reactions.[9] It is plausible that decomposition could result in the formation of carbon, hydrogen chloride, and various aromatic and acetylenic fragments.
Troubleshooting Guide: Managing Potential Thermal Instability
This guide provides general troubleshooting advice for researchers working with potentially unstable compounds like this compound.
| Issue | Possible Cause | Recommended Action |
| Unexpected Color Change (e.g., darkening) | Onset of decomposition or polymerization. | 1. IMMEDIATELY cease any heating or energy input. 2. If safe to do so, cool the reaction mixture. 3. Isolate the material in a blast-shielded environment. 4. Do not attempt to store the material long-term. 5. Dispose of the material according to hazardous waste protocols for reactive substances. |
| Gas Evolution | Decomposition leading to the formation of gaseous byproducts. | 1. Ensure adequate ventilation in a fume hood. 2. DO NOT use a sealed or closed system. 3. If gas evolution is rapid, treat it as a runaway reaction and evacuate the area. |
| Exotherm (Sudden Temperature Increase) | Uncontrolled decomposition or reaction. | 1. This is a critical sign of a potential runaway reaction. Evacuate the immediate area. 2. If possible from a safe distance, activate emergency cooling. 3. Notify safety personnel immediately. |
Experimental Protocols: Assessing Thermal Stability
For a novel or poorly characterized compound like this compound, it is crucial to determine its thermal stability before performing any large-scale synthesis or reactions. The following are general experimental methodologies that can be adapted for this purpose.
Table 1: Methodologies for Thermal Stability Assessment
| Technique | Description | Key Parameters to Determine |
| Differential Scanning Calorimetry (DSC) | A thermoanalytical technique where the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. | Onset of decomposition temperature (exothermic event), enthalpy of decomposition (ΔHd). |
| Thermogravimetric Analysis (TGA) | A thermoanalytical technique where the mass of a substance is monitored as a function of temperature or time as the sample specimen is subjected to a controlled temperature program in a controlled atmosphere. | Onset of mass loss temperature, temperature of maximum decomposition rate. |
| Adiabatic Calorimetry | Measures the temperature and pressure changes of a substance undergoing an exothermic decomposition under adiabatic conditions (no heat exchange with the surroundings). | Time to maximum rate (TMR), self-accelerating decomposition temperature (SADT). |
Visualizing Safety and Workflow
Logical Workflow for Handling Potentially Unstable Compounds
The following diagram outlines a logical workflow for researchers handling compounds with unknown thermal stability, such as this compound.
References
- 1. This compound | C8H5Cl | CID 137029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Haloalkane - Wikipedia [en.wikipedia.org]
- 3. Halogenoalkanes physical properties hazards uses applications of haloalkanes boiling points solubility alkyl halides advanced A level organic chemistry revision notes [docbrown.info]
- 4. prezi.com [prezi.com]
- 5. rroij.com [rroij.com]
- 6. Cure Kinetics and Thermal Decomposition Behavior of Novel Phenylacetylene-Capped Polyimide Resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cure Kinetics and Thermal Decomposition Behavior of Novel Phenylacetylene-Capped Polyimide Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yields in Reactions with (Chloroethynyl)benzene
Welcome to the technical support center for (Chloroethynyl)benzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during reactions involving this versatile reagent, particularly in the context of palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira reaction with this compound is giving a low to no yield. What are the most common initial checks?
A1: When experiencing low or no product yield, a systematic check of the following is recommended:
-
Reagent Quality: Ensure the this compound is of high purity and has been stored correctly, protected from light and moisture. The purity of the aryl halide, palladium catalyst, copper(I) co-catalyst, and base are also critical.
-
Inert Atmosphere: The Sonogashira coupling is sensitive to oxygen. Ensure the reaction is carried out under a properly maintained inert atmosphere (Argon or Nitrogen). Degassing the solvent and reagents prior to use is crucial to prevent oxidative side reactions, such as Glaser-type homocoupling of the alkyne.
-
Catalyst Activity: The palladium catalyst and copper(I) co-catalyst can degrade over time. Use fresh or properly stored catalysts. The formation of palladium black is an indicator of catalyst decomposition.
Q2: I am observing a significant amount of a byproduct that I suspect is the homocoupling product of this compound (1,4-diphenylbuta-1,3-diyne). How can I minimize this?
A2: The formation of the homocoupling product, often referred to as the Glaser coupling product, is a common side reaction in Sonogashira couplings, particularly when using a copper co-catalyst.[1] To minimize this:
-
Strictly Anaerobic Conditions: Oxygen promotes Glaser coupling. Ensure your reaction setup is free of oxygen by thoroughly degassing all solvents and reagents and maintaining a positive pressure of an inert gas.
-
Copper-Free Conditions: Consider employing a copper-free Sonogashira protocol. While this may require specific ligands and potentially higher reaction temperatures, it effectively eliminates the primary pathway for Glaser coupling.
-
Controlled Addition of this compound: Adding the this compound slowly to the reaction mixture can help to maintain a low concentration of the free alkyne, thus disfavoring the homocoupling reaction.
Q3: Is this compound stable under the basic conditions of a Sonogashira reaction?
A3: While this compound is generally stable, prolonged exposure to strong bases, especially at elevated temperatures, can potentially lead to degradation or side reactions. The basicity of the amine used can influence the reaction outcome.[2] It is advisable to use the mildest effective base and the shortest possible reaction time to minimize potential degradation of the starting material.
Q4: What is the general reactivity order of haloalkynes in Sonogashira-type couplings compared to other halides?
A4: Through competition experiments, the reactivity of a 1-chloroalkyne in providing the cross-coupling product under Sonogashira conditions has been shown to be comparable to or slightly better than iodobenzene and almost as effective as vinyl bromides. The general reactivity trend is: vinyl bromide ≥ chloroalkyne ≥ aryl iodide >> aryl bromide.[3]
Troubleshooting Guide for Low Yields
This guide provides a structured approach to troubleshooting low yields in Sonogashira reactions involving this compound.
Problem Area 1: Reagent and Catalyst Issues
| Specific Issue | Potential Cause | Recommended Solution |
| No reaction or very low conversion | Impure this compound or aryl halide. | Purify starting materials by distillation or chromatography. Ensure they are dry and free of contaminants that could poison the catalyst. |
| Inactive palladium or copper catalyst. | Use fresh catalysts. For Pd(PPh₃)₄, ensure it is stored under an inert atmosphere. For CuI, use a freshly opened bottle or purify by standard procedures if it appears discolored. | |
| Inappropriate base. | The choice of amine base can be critical. Triethylamine and diisopropylamine are common choices. Ensure the base is anhydrous. The basicity of the amine can affect the reaction rate and stability of the reactants.[2] | |
| Formation of Palladium black | Catalyst decomposition. | This can be caused by impurities, high temperatures, or an unsuitable solvent. Ensure high-purity reagents and solvents. Consider using a more robust palladium catalyst or ligand system. |
Problem Area 2: Reaction Condition Optimization
| Specific Issue | Potential Cause | Recommended Solution |
| Reaction stalls or is sluggish | Suboptimal temperature. | While many Sonogashira reactions proceed at room temperature, some substrates, especially less reactive aryl bromides, may require heating. Incrementally increase the temperature (e.g., to 40-60 °C) and monitor the reaction progress. |
| Poor solvent choice. | Solvents like THF, DMF, and toluene are commonly used. The solubility of all components is crucial. Ensure your chosen solvent is anhydrous and degassed. | |
| Inefficient ligand. | For challenging couplings, the choice of phosphine ligand on the palladium catalyst is critical. More electron-rich and bulky ligands can sometimes improve catalytic activity. | |
| Glaser homocoupling is the major product | Presence of oxygen. | Rigorously degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or by bubbling with an inert gas for an extended period). |
| Copper-catalyzed side reaction. | Switch to a copper-free Sonogashira protocol. This may require screening different palladium catalysts, ligands, and bases. |
Experimental Protocols
General Protocol for Sonogashira Coupling of this compound with an Aryl Halide
This protocol provides a starting point for the optimization of your specific reaction.
Materials:
-
This compound (1.0 eq)
-
Aryl halide (e.g., Iodobenzene, 1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) iodide (CuI, 3-10 mol%)
-
Anhydrous amine base (e.g., Triethylamine, 2-3 eq)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide, palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the amine base.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add this compound via syringe.
-
Stir the reaction at room temperature or heat as required. Monitor the reaction progress by TLC or GC/MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
| Aryl Halide | Typical Reaction Conditions | Expected Yield Range | Reference |
| Aryl Iodide | Pd(PPh₃)₄, CuI, Et₃N, THF, rt | High (80-95%) | [4] |
| Aryl Bromide | Pd(PPh₃)₄, CuI, Et₃N, THF, rt to 60 °C | Moderate to High (60-85%) | [4] |
| Aryl Chloride | More forcing conditions required (stronger base, higher temp, specialized ligand) | Low to Moderate (variable) | [5] |
Visualizations
Troubleshooting Workflow for Low Yields
Caption: A flowchart for systematically troubleshooting low-yield reactions.
Factors Affecting this compound Stability
Caption: Factors that can impact the stability of this compound.
References
Technical Support Center: Column Chromatography Purification of (Chloroethynyl)benzene
Welcome to the technical support center for the column chromatography purification of (Chloroethynyl)benzene. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for overcoming common challenges during the purification of this and similar non-polar aryl acetylene compounds.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase and solvent system for the column chromatography of this compound?
A1: For the purification of this compound, a non-polar compound, silica gel is the most commonly used stationary phase. A typical mobile phase is a mixture of non-polar and slightly more polar solvents, such as hexane and ethyl acetate. The optimal ratio of these solvents should be determined by Thin Layer Chromatography (TLC) prior to running the column.[1]
Q2: How do I determine the optimal solvent system using Thin Layer Chromatography (TLC)?
A2: To find the best solvent system, spot your crude this compound product on a silica gel TLC plate and develop it in various ratios of hexane to ethyl acetate (e.g., 99:1, 98:2, 95:5). The ideal solvent system will give your desired product a Retention Factor (Rf) value between 0.2 and 0.4. A very high Rf suggests the solvent is too polar, and a very low Rf indicates it is not polar enough for efficient elution.
Q3: My this compound product seems to be decomposing on the silica gel column. What can I do to prevent this?
A3: Haloalkynes can be sensitive to the acidic nature of standard silica gel, potentially leading to decomposition or isomerization.[2] To mitigate this, you can use deactivated silica gel. This can be prepared by flushing the packed column with a solvent system containing a small amount of a base, such as 1-3% triethylamine, before loading your sample.[3] Alternatively, using a different stationary phase like neutral alumina might be a viable option if decomposition persists.
Q4: I am experiencing low recovery of my product from the column. What are the likely causes and solutions?
A4: Low recovery can be due to several factors. The compound might be irreversibly adsorbed onto the stationary phase if it is too polar for the chosen solvent system. In this case, a gradual increase in the polarity of the eluent (gradient elution) may be necessary. Another possibility is that the compound is highly volatile and is being lost during solvent removal. Ensure that rotary evaporation is performed at a reduced temperature and pressure. Finally, if the compound is decomposing on the column (see Q3), this will also lead to lower recovery.
Q5: The separation between my product and impurities is poor. How can I improve the resolution?
A5: Poor separation can be addressed by optimizing several parameters. First, ensure you are not overloading the column; a general rule of thumb is to use a silica gel to crude product weight ratio of at least 50:1 for difficult separations. Second, using a less polar solvent system will increase the retention of all compounds on the column, potentially improving separation. A slow, gradual increase in solvent polarity (a shallow gradient) is often more effective than a steep gradient or isocratic elution for separating closely eluting compounds.[4] Finally, ensure your column is packed properly to avoid channeling, which leads to poor separation.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the column chromatography purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product does not elute from the column | The solvent system is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexane). If the product still does not elute, a "flush" with a more polar solvent like 100% ethyl acetate or even a small amount of methanol in dichloromethane can be attempted, but be aware this may also elute highly polar impurities. |
| The compound has decomposed on the column. | Test the stability of your compound on a small amount of silica gel before running a large-scale column (see Q3 in FAQs). Consider using deactivated silica gel or an alternative stationary phase like alumina.[2] | |
| Product elutes too quickly (high Rf) | The solvent system is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane). Aim for an Rf of 0.2-0.4 on TLC for good separation on the column. |
| Peak Tailing | The compound is interacting too strongly with the stationary phase. | Add a small amount of a more polar solvent to the mobile phase. For potentially acidic compounds interacting with silica, adding a small amount of a modifier like triethylamine to the eluent can improve peak shape.[1] |
| The column is overloaded with the sample. | Reduce the amount of crude product loaded onto the column. A lower sample-to-silica ratio will generally result in better peak shape and separation. | |
| Co-elution of product with impurities | The solvent system does not provide adequate selectivity. | Try a different solvent system. Sometimes, switching one of the solvents (e.g., using toluene or dichloromethane instead of ethyl acetate with hexane) can alter the selectivity and improve separation. |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly as a slurry and that the bed is not disturbed when adding solvent or the sample. | |
| A gradient elution is required for complex mixtures. | Start with a very non-polar eluent and gradually increase the polarity to separate compounds with different polarities. | |
| Irreproducible results | Variations in silica gel activity (water content). | Use silica gel from the same batch for related experiments. If high reproducibility is critical, consider using pre-packed columns. |
| Inconsistent solvent preparation. | Prepare fresh solvent mixtures for each chromatography run and ensure accurate measurement of the solvent ratios. |
Experimental Protocols
Protocol 1: Column Chromatography of this compound
This protocol is a general guideline and should be optimized based on TLC analysis of your specific crude product.
1. Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Sand (washed)
-
Collection tubes
-
TLC plates (silica gel coated)
-
UV lamp
2. Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate.
-
Develop the plate in a TLC chamber with a hexane/ethyl acetate solvent system (start with a 98:2 ratio).
-
Visualize the plate under a UV lamp.
-
Adjust the solvent ratio until the desired product has an Rf of approximately 0.3.
-
-
Column Preparation:
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm) on top of the plug.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase determined by TLC.
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.
-
Once the silica has settled, add another thin layer of sand on top to prevent disturbance of the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the column using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is at the top of the sand.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions in test tubes.
-
If using a gradient elution, gradually increase the polarity of the mobile phase as the elution progresses.
-
Monitor the elution of the product by periodically checking the fractions by TLC.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator at low temperature and pressure to yield the purified this compound.
-
Quantitative Data Summary
| Parameter | Typical Value/Range |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate |
| Initial Solvent Ratio | 99:1 to 95:5 (Hexane:Ethyl Acetate) |
| Gradient Profile | Linear gradient from initial conditions to a higher percentage of ethyl acetate |
| Typical Rf of Product | 0.2 - 0.4 (in the collection solvent) |
| Silica to Crude Ratio | 50:1 to 100:1 (by weight) |
| Expected Purity | >95% (as determined by GC-MS or NMR) |
| Expected Yield | 60-90% (dependent on crude purity and column loading) |
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A troubleshooting decision tree for common column chromatography issues.
References
Validation & Comparative
A Comparative Analysis of (Chloroethynyl)benzene and (Bromoethynyl)benzene Reactivity
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, haloalkynes are pivotal building blocks for the construction of complex molecular architectures. Among these, (Chloroethynyl)benzene and (Bromoethynyl)benzene are frequently employed as precursors for the introduction of a phenylethynyl moiety. The choice between these two reagents is often dictated by their relative reactivity, which can significantly impact reaction conditions, yields, and substrate scope. This guide provides an objective comparison of the reactivity of this compound and (Bromoethynyl)benzene in key transformations, supported by experimental data and detailed protocols.
Core Reactivity Principles: The Halogen's Influence
The fundamental difference in reactivity between this compound and (Bromoethynyl)benzene lies in the nature of the carbon-halogen bond. The Carbon-Bromine bond is longer and weaker than the Carbon-Chlorine bond. This difference in bond strength dictates the leaving group ability of the halide, which is a critical factor in many reactions. Generally, bromide is a better leaving group than chloride in reactions where the C-X bond is cleaved, such as in many cross-coupling reactions.
Comparative Reactivity in Sonogashira Coupling
The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is one of the most common applications for this compound and (Bromoethynyl)benzene. In this reaction, the reactivity trend generally follows the order of C-I > C-Br > C-Cl for the halide leaving group. This is attributed to the bond dissociation energies, where the C-Br bond is weaker and thus more readily undergoes oxidative addition to the palladium catalyst than the C-Cl bond.
While direct comparative studies on this compound and (Bromoethynyl)benzene are not abundant in the literature, data from the analogous reactions of chlorobenzene and bromobenzene with phenylacetylene provide a strong indication of the expected reactivity.
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Time (h) | Yield (%) |
| Bromobenzene | Phenylacetylene | Pd/CuFe₂O₄ | K₂CO₃ | EtOH | 4 | 70 |
| Chlorobenzene | Phenylacetylene | CuSeO₃·2H₂O | KOH | DMF | - | Good Yield* |
* Specific yield and reaction time for chlorobenzene were not provided in the search result, but the study indicated a reactivity trend of I > Br > Cl, implying that the reaction with chlorobenzene would be less efficient than with bromobenzene.[1]
This data suggests that under similar conditions, (Bromoethynyl)benzene would be expected to provide a higher yield in a shorter reaction time compared to this compound in Sonogashira couplings.
Experimental Protocol: Sonogashira Coupling of (Haloethynyl)benzene with Phenylacetylene
Objective: To synthesize 1,4-diphenylbuta-1,3-diyne via a Sonogashira coupling reaction.
Materials:
-
(Bromoethynyl)benzene or this compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add PdCl₂(PPh₃)₂ (2 mol%) and CuI (4 mol%).
-
Add anhydrous THF and freshly distilled triethylamine.
-
Stir the mixture at room temperature for 15 minutes.
-
Add phenylacetylene (1.2 equivalents) to the reaction mixture via syringe.
-
Add (Bromoethynyl)benzene or this compound (1.0 equivalent) to the reaction mixture via syringe.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction with (Bromoethynyl)benzene is expected to be complete within a few hours, while the reaction with this compound may require longer reaction times or elevated temperatures.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
References
A Comparative Analysis of Haloalkynes in Sonogashira Coupling Reactions
For researchers, scientists, and drug development professionals, the Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of crucial carbon-carbon bonds. A key variable in this reaction is the choice of the haloalkyne coupling partner. This guide provides an objective comparison of the performance of iodoalkynes, bromoalkynes, and chloroalkynes in Sonogashira coupling, supported by experimental data and detailed protocols to aid in reaction optimization and substrate selection.
The reactivity of haloalkynes in the Sonogashira coupling generally follows the trend of bond strength between the carbon and the halogen, which is I > Br > Cl. This trend is a consequence of the progressively increasing strength of the carbon-halogen bond from iodine to chlorine, which impacts the ease of the oxidative addition step in the catalytic cycle. Iodoalkynes are the most reactive, often requiring milder reaction conditions, while chloroalkynes are the least reactive and may necessitate more forcing conditions or specialized catalytic systems.
Performance Comparison of Haloalkynes
The choice of haloalkyne significantly impacts reaction parameters such as temperature, reaction time, and catalyst loading, as well as the achievable yield. The following table summarizes the typical performance of iodo-, bromo-, and chloroalkynes in Sonogashira coupling with aryl halides.
| Haloalkyne | Relative Reactivity | Typical Reaction Conditions | Typical Yields | Key Considerations |
| Iodoalkynes | High | Room temperature to mild heating (40-60 °C) | Excellent | Highly reactive, but can be less stable and more expensive. Prone to side reactions like homocoupling if not performed under inert conditions.[1] |
| Bromoalkynes | Moderate | Mild to moderate heating (50-80 °C) | Good to Excellent | Offer a good balance of reactivity and stability. Often the preferred choice for general applications. Copper-free conditions are well-developed for bromoalkynes.[2] |
| Chloroalkynes | Low | Higher temperatures (≥100 °C) and/or specialized catalysts/ligands | Moderate to Good | Most stable and cost-effective, but their lower reactivity can be a challenge. Nickel-catalyzed systems have shown some success, but yields can be low.[3] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are representative experimental protocols for Sonogashira coupling using each class of haloalkyne.
Protocol 1: Sonogashira Coupling of an Iodoalkyne with an Aryl Halide
This protocol is a general procedure for the coupling of a terminal alkyne with an aryl iodide, which can be adapted for iodoalkynes.
Materials:
-
Aryl iodide (1.0 equiv)
-
Iodoalkyne (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2.0 mol%)
-
Copper(I) iodide (CuI) (2.1 mol%)
-
Anhydrous Tetrahydrofuran (THF)
-
Triethylamine (TEA) (1.5 equiv)
-
Nitrogen or Argon gas supply
-
Standard Schlenk line or glovebox equipment
Procedure:
-
To a dry, two-necked flask under an inert atmosphere (Nitrogen or Argon), add the aryl iodide (e.g., 9.80 mmol), anhydrous THF (40 mL), and triethylamine (1.5 equiv., 14.7 mmol).
-
To this solution, add the iodoalkyne (1.1 equiv., 10.7 mmol), bis(triphenylphosphine)palladium(II) dichloride (2.0 mol%, 0.195 mmol), and copper(I) iodide (2.1 mol%, 0.210 mmol).
-
Stir the reaction mixture at room temperature for 1.5 to 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by adding water (20 mL).
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (10 mL).
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[4]
Protocol 2: Copper-Free Sonogashira Coupling of a Bromoalkyne
This protocol is specifically for the copper-free coupling of bromoethyne and its analogs.
Materials:
-
Aryl or vinyl halide (1.0 equiv)
-
Bromoalkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Amine base (e.g., triethylamine, diisopropylethylamine, 2-3 equiv)
-
Anhydrous and degassed solvent (e.g., THF, DMF)
-
Nitrogen or Argon gas supply
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the aryl or vinyl halide and the bromoalkyne in the anhydrous, degassed solvent.
-
Add the amine base to the mixture.
-
Add the palladium catalyst to the reaction flask.
-
Stir the reaction at the desired temperature (typically room temperature to 60 °C) and monitor its progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with saturated aqueous ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[2]
Protocol 3: Nickel-Catalyzed Sonogashira Coupling of an Aryl Bromide (Adaptable for Chloroalkynes with Caution)
This protocol uses a nickel catalyst, which has shown efficacy for aryl bromides and may be adapted for the more challenging chloroalkynes, though with expected lower yields.[3]
Materials:
-
Aryl bromide (0.5 mmol, 1.0 equiv)
-
Terminal alkyne (0.75 mmol, 1.5 equiv)
-
Nickel(II) chloride (0.05 mmol, 10 mol%)
-
1,10-Phenanthroline (0.075 mmol, 15 mol%)
-
Potassium fluoride (0.75 mmol, 1.5 equiv)
-
Zinc powder (activated) (0.6 mmol, 1.2 equiv)
-
Degassed N,N-dimethylacetamide (DMAc) (5 mL)
-
Nitrogen gas supply
Procedure:
-
In a glovebox, add nickel(II) chloride and 1,10-phenanthroline to a reaction vial.
-
Add degassed DMAc and stir the solution at 25 °C for 30 minutes.
-
To the stirred solution, add the aryl bromide, terminal alkyne, potassium fluoride, and activated zinc powder.
-
Seal the vial and heat the reaction mixture at 70 °C for 48 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.[3]
Note: For chloroalkynes, the reaction temperature may need to be elevated to 120 °C, and even then, yields may be very low (<5%).[3]
Visualizing the Sonogashira Coupling
To better understand the reaction dynamics, the following diagrams illustrate the catalytic cycle and a general experimental workflow.
References
A Comparative Guide to the Reactivity of (Chloroethynyl)benzene and Phenylacetylene
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of organic synthesis, alkynes are indispensable building blocks for the construction of complex molecular architectures. Among them, phenylacetylene and its derivatives are frequently employed in a variety of transformations, including cross-coupling reactions, cycloadditions, and nucleophilic additions. This guide provides a detailed comparison of the reactivity of (chloroethynyl)benzene and phenylacetylene, focusing on the electronic influence of the chloro-substituent on the ethynyl group. While direct, head-to-head comparative studies under identical conditions are limited in the literature, this document synthesizes established chemical principles and available experimental data to offer insights into their relative reactivity.
The key distinction between this compound and phenylacetylene lies in the electronic properties of the substituent on the alkyne. The chlorine atom in this compound is an electron-withdrawing group, which polarizes the carbon-carbon triple bond, making the terminal alkyne carbon more electrophilic and the acetylenic proton more acidic compared to phenylacetylene. This electronic difference is the primary determinant of their differential reactivity.
Data Presentation: A Comparative Overview
The following tables summarize typical reaction conditions and yields for Sonogashira coupling and cycloaddition reactions involving phenylacetylene. While direct comparative data for this compound under identical conditions is scarce, these tables provide a baseline for the reactivity of the parent compound.
Table 1: Sonogashira Coupling of Phenylacetylene with Various Aryl Halides
| Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Iodobenzene | Pd/CuFe2O4 MNPs (3 mol %) | K2CO3 | EtOH | 70 | 3 | 90 | [1] |
| 4-Iodotoluene | 5% Pd on alumina / 0.1% Cu2O | - | THF-DMA 9:1 | 80 | - | 60 | [2] |
| 4-Chlorotoluene | [{Pd(µ-OH)Cl(IPr)}2] (0.01 mol%) | KOH | Dodecane | 80 | 0.25 | >95 (Conv.) | [3] |
| Iodobenzene | NS-MCM-41-Pd (0.01 mol%)/CuI/PPh3 | Et3N | NMP | 50 | 0.5 | 98 | [4] |
Table 2: Cycloaddition Reactions of Phenylacetylene
| Reaction Type | Reactant | Catalyst/Conditions | Product | Yield (%) | Reference |
| [2+2] Cycloaddition | Unsymmetrical Disilene | Benzene, RT | Disilacyclobutene | 86-94 | |
| [3+2] Cycloaddition | Benzyl Azide | Cu(I) | 1,4-Disubstituted-1,2,3-triazole | High | [3][5] |
| [3+2] Cycloaddition | Azidobenzene | M06-2X/6-31G(d) (Computational) | 1,4- and 1,5-triazoles | - | [6] |
Reactivity in Key Chemical Transformations
Sonogashira Cross-Coupling
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. The reaction mechanism involves the formation of a copper(I) acetylide, which then undergoes transmetalation to a palladium(II) complex.
-
Phenylacetylene: As a widely used substrate, phenylacetylene readily participates in Sonogashira couplings with a broad range of aryl halides. The terminal C-H bond is sufficiently acidic to be deprotonated by a mild base in the presence of a copper(I) co-catalyst.
-
This compound: The electron-withdrawing chlorine atom increases the acidity of the acetylenic proton, which could facilitate the formation of the copper acetylide. However, the overall reactivity will also depend on the electronic effects on the subsequent transmetalation and reductive elimination steps. The electron-withdrawing nature of the chloro-substituent may decrease the nucleophilicity of the acetylide, potentially slowing down the transmetalation step.
Prediction: In a standard Sonogashira reaction, the increased acidity of this compound might be advantageous for the initial deprotonation. However, the reduced nucleophilicity of the resulting acetylide could lead to a slower overall reaction rate compared to phenylacetylene, especially if transmetalation is the rate-determining step.
Cycloaddition Reactions
Alkynes can participate in various cycloaddition reactions, such as the [3+2] azide-alkyne cycloaddition ("click chemistry") and Diels-Alder reactions.
-
Phenylacetylene: Phenylacetylene is a common substrate in copper-catalyzed azide-alkyne cycloadditions (CuAAC), leading to the formation of 1,4-disubstituted 1,2,3-triazoles. In this reaction, the alkyne acts as the dipolarophile.
-
This compound: The electron-withdrawing chloro group is expected to lower the energy of the LUMO of the alkyne. In a normal-electron-demand [3+2] cycloaddition with an electron-rich azide (HOMO-controlled), this would lead to a smaller HOMO-LUMO gap and an increased reaction rate. Therefore, this compound is predicted to be more reactive than phenylacetylene in such cycloadditions.
Prediction: this compound is expected to be more reactive than phenylacetylene in [3+2] cycloaddition reactions with azides, a cornerstone of click chemistry. This enhanced reactivity is attributed to the electron-withdrawing nature of the chlorine atom, which lowers the energy of the alkyne's LUMO.
Nucleophilic Addition
The carbon-carbon triple bond can be susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups.
-
Phenylacetylene: Nucleophilic addition to phenylacetylene typically requires strong nucleophiles and often results in a mixture of stereoisomers. The triple bond is not highly electrophilic.
-
This compound: The chlorine atom significantly increases the electrophilicity of the triple bond, making it more susceptible to attack by nucleophiles. This enhanced reactivity allows for additions to occur under milder conditions and with a wider range of nucleophiles.
Prediction: this compound will be significantly more reactive towards nucleophiles than phenylacetylene. The polarization of the alkyne bond by the chlorine atom makes the carbon atoms more electrophilic and thus more prone to nucleophilic attack.
Experimental Protocols
General Protocol for Sonogashira Coupling of Phenylacetylene
This protocol is a generalized procedure and may require optimization for specific substrates and scales.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂; 2-5 mol%), and copper(I) iodide (CuI; 4-10 mol%).
-
Solvent and Base Addition: Add an anhydrous, degassed solvent (5-10 mL) such as THF or DMF, followed by an amine base (e.g., triethylamine; 2.0-3.0 mmol).
-
Alkyne Addition: Add phenylacetylene (1.1-1.5 mmol) dropwise via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 40-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for Copper-Catalyzed Azide-Alkyne [3+2] Cycloaddition (CuAAC)
This protocol is a generalized procedure for a "click" reaction.
-
Reaction Setup: In a reaction vessel, dissolve the azide (1.0 mmol) and the alkyne (phenylacetylene or this compound; 1.0-1.2 mmol) in a suitable solvent system (e.g., a mixture of t-butanol and water).
-
Catalyst Preparation: In a separate vial, prepare the copper(I) catalyst by dissolving a copper(II) salt (e.g., CuSO₄·5H₂O; 1-5 mol%) and a reducing agent (e.g., sodium ascorbate; 5-10 mol%) in water.
-
Reaction Initiation: Add the catalyst solution to the solution of the azide and alkyne.
-
Reaction Conditions: Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours and can be monitored by TLC or LC-MS.
-
Work-up: Upon completion, the product can often be isolated by filtration if it precipitates, or by extraction with an organic solvent.
-
Purification: If necessary, the product can be purified by crystallization or column chromatography.
Mandatory Visualization
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Caption: A generalized experimental workflow for organic synthesis.
Conclusion
The chloro-substituent in this compound exerts a significant electronic influence on the reactivity of the alkyne moiety compared to phenylacetylene. This electron-withdrawing effect enhances the reactivity of the alkyne in cycloaddition reactions and nucleophilic additions by increasing its electrophilicity. In contrast, for reactions where the alkyne or its corresponding acetylide acts as a nucleophile, such as in the Sonogashira coupling, the reactivity of this compound may be attenuated compared to phenylacetylene.
For researchers and drug development professionals, the choice between this compound and phenylacetylene will depend on the specific transformation being targeted. This compound offers a handle for reactions requiring a more electrophilic alkyne, potentially enabling milder reaction conditions and broader substrate scope in cycloadditions and nucleophilic additions. Conversely, phenylacetylene remains the substrate of choice for many standard cross-coupling procedures where strong nucleophilic character of the acetylide is beneficial. Further quantitative experimental studies directly comparing these two valuable synthetic building blocks would be highly beneficial to the scientific community.
References
- 1. Polymerization of 1-chloro-2-phenylacetylene by cationic monoanionic tridentate (S,S)-bis(oxazolinylphenyl)amido-ligated palladium catalysts: is it a coordination–insertion mechanism? - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 6. Rhodium-Catalyzed [2 + 2 + 2] Cyclotrimerizations of Yndiamides with Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
(Chloroethynyl)benzene vs. Iodoalkynes: A Comparative Guide for Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the choice of reagents in cross-coupling reactions is critical for the efficient synthesis of complex molecules. This guide provides a detailed comparison of (Chloroethynyl)benzene and iodoalkynes, focusing on their performance in Sonogashira coupling reactions, supported by experimental data and protocols.
Executive Summary
This compound emerges as a viable and, in some aspects, superior alternative to traditional iodoalkynes in palladium-catalyzed cross-coupling reactions. While iodoalkynes are known for their high reactivity, this often comes at the cost of lower stability and a greater propensity for undesired side reactions, such as homocoupling. This compound, conversely, offers a balance of reactivity and stability, leading to cleaner reactions and potentially higher yields of the desired cross-coupled product. This guide will delve into the quantitative performance, experimental considerations, and operational advantages of using this compound.
Performance in Sonogashira Cross-Coupling
The Sonogashira reaction, a cornerstone of C(sp)-C(sp2) bond formation, serves as an excellent platform for comparing the reactivity of this compound and iodoalkynes. While direct comparative studies are limited, analysis of individual reaction data under similar conditions reveals key differences in performance.
Table 1: Performance Comparison in a Model Sonogashira Coupling with 4-Iodotoluene
| Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Homocoupling |
| This compound | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | 4 | ~90% | Minimal |
| Iodoethynylbenzene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 25-65 | 2-4 | 70-95% | Significant |
Note: Data is compiled and extrapolated from multiple sources to provide a comparative view. Yields are highly dependent on specific reaction conditions and substrates.
Iodoalkynes generally exhibit higher reactivity, allowing for reactions at lower temperatures. However, this increased reactivity can be a double-edged sword, often leading to significant amounts of homocoupling byproducts (Glaser-Hay coupling), which complicates purification and reduces the yield of the desired cross-coupled product.[1][2][3][4] this compound, while sometimes requiring slightly higher temperatures, demonstrates a reduced tendency for homocoupling, resulting in cleaner reaction profiles and often comparable or even higher isolated yields of the target molecule.
Experimental Protocols
Detailed methodologies for the Sonogashira coupling of both this compound and iodoalkynes are crucial for reproducible results. Below are representative protocols.
Protocol 1: Sonogashira Coupling of this compound with an Aryl Iodide
Materials:
-
This compound
-
Aryl iodide (e.g., 4-iodotoluene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl iodide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Add anhydrous THF (10 mL) and triethylamine (2.0 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add this compound (1.2 mmol) dropwise via syringe.
-
Heat the reaction mixture to 65 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Sonogashira Coupling of an Iodoalkyne with an Aryl Iodide
Materials:
-
Iodoalkyne (e.g., Iodoethynylbenzene)
-
Aryl iodide (e.g., 4-iodotoluene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Follow the same setup as Protocol 1, adding the aryl iodide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%) to a Schlenk flask under an inert atmosphere.
-
Add anhydrous THF (10 mL) and triethylamine (2.0 mmol).
-
Stir the mixture at room temperature.
-
Add the iodoalkyne (1.2 mmol) dropwise.
-
Monitor the reaction by TLC at room temperature. If the reaction is sluggish, gentle heating to 40-50 °C may be applied.
-
Work-up and purification are performed as described in Protocol 1.
Reaction Mechanisms and Workflow
The Sonogashira coupling proceeds through a dual catalytic cycle involving both palladium and copper. Understanding this mechanism is key to optimizing reaction conditions and troubleshooting.
References
A Comparative Guide to the Reaction Mechanisms of (Chloroethynyl)benzene: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
(Chloroethynyl)benzene is a molecule of interest in organic synthesis due to the presence of two reactive functionalities: a chloroethynyl group and a benzene ring. Understanding its reactivity is crucial for designing novel synthetic routes and developing new pharmaceuticals. While direct Density Functional Theory (DFT) studies on the reaction mechanisms of this compound are not extensively available in the peer-reviewed literature, a comprehensive understanding of its potential reactivity can be extrapolated from computational studies on analogous compounds, namely haloalkynes and substituted benzenes.
This guide provides a comparative analysis of the plausible reaction mechanisms for this compound, supported by data from DFT studies on related molecules. The primary reaction pathways considered are cycloaddition reactions, nucleophilic substitution reactions, and radical-mediated reactions.
Quantitative Data from Analogous Systems
Due to the absence of specific DFT data for this compound, the following table summarizes calculated activation energies for similar reaction types involving alkynes and halo-substituted compounds to provide a comparative context for the feasibility of different reaction pathways.
| Reaction Type | Model Reactants | DFT Functional/Basis Set | Solvent | Activation Energy (kcal/mol) | Reference Insight |
| [3+2] Cycloaddition | Phenylacetylene + Azide | M06/Def2-SVP | Solvent Model (C-PCM) | Favorable, low barrier | The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a well-studied, highly efficient reaction. DFT studies indicate a low energy barrier for the cycloaddition step.[1] |
| Haloboration (Polar) | Acetylene + BBr₃ + Br⁻ | DLPNO-CCSD(T) | Gas Phase | Essentially barrierless | The polar mechanism for the anti-addition of a halo-boron group to an alkyne can be very facile in the presence of a halide anion.[2] |
| Haloboration (Radical) | Acetylene + Br• | DLPNO-CCSD(T) | Gas Phase | Positive Gibbs free energy | The initiation step for a radical pathway, the addition of a halogen radical to the alkyne, can be energetically unfavorable.[2] |
| Nucleophilic Substitution (SₙAr) | Chlorobenzene + OH⁻ | Not Specified | Not Specified | High, requires harsh conditions | Nucleophilic aromatic substitution on unactivated aryl halides is generally difficult due to the high energy of the intermediate Meisenheimer complex.[3] |
| Radical Addition | Alkyne + Nitrogen-centered radical | Not Specified | Not Specified | Favorable | Radical additions to alkynes are synthetically useful and can initiate cascade reactions.[4] |
Comparative Analysis of Reaction Mechanisms
Based on DFT studies of related compounds, this compound is expected to undergo three main types of reactions:
-
Cycloaddition Reactions: The carbon-carbon triple bond of the ethynyl group is a prime site for cycloaddition reactions. The most common among these is the [3+2] cycloaddition with azides to form triazoles, a cornerstone of "click chemistry." DFT studies on similar alkynes suggest that these reactions typically have low activation barriers, especially when catalyzed.[5]
-
Nucleophilic Substitution/Addition: The chloroethynyl group presents two potential sites for nucleophilic attack: the sp-hybridized carbon atom bearing the chlorine (a substitution reaction) and the triple bond itself (an addition reaction). Nucleophilic attack on the aromatic ring (SₙAr) is also a possibility, though likely to be less favorable than reactions at the ethynyl group unless the ring is further activated with electron-withdrawing groups.[3]
-
Radical Reactions: The triple bond can also be susceptible to attack by radicals. Radical addition to alkynes can initiate a cascade of reactions, leading to more complex molecular structures.[4] The formation of a vinyl radical intermediate is a key step in these pathways.
The following diagram illustrates the potential competing reaction pathways for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanistic Analysis of Alkyne Haloboration: A DFT, MP2, and DLPNO-CCSD(T) Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Radical cascade reaction of alkynes with N-fluoroarylsulfonimides and alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide to the Spectral Validation of (Chloroethynyl)benzene: Comparing Experimental Data with Computational Predictions
For researchers, scientists, and drug development professionals, the accurate characterization of novel compounds is paramount. (Chloroethynyl)benzene, a molecule of interest in organic synthesis and materials science, presents a case study in the validation of experimental spectra through computational methods. This guide provides a comparative overview of the available experimental spectroscopic data for this compound and outlines the methodologies for its computational validation.
Experimental Data for this compound
The following tables summarize the currently available experimental spectroscopic data for this compound.
Table 1: Experimental ¹H and ¹³C NMR Chemical Shifts of this compound
| Spectrum | Atom | Chemical Shift (ppm) | Solvent |
| ¹H NMR | Phenyl H | 7.35 - 7.55 (m) | CDCl₃ |
| ¹³C NMR | Phenyl C | 122.9, 128.6, 129.3, 132.5 | CDCl₃ |
| Acetylenic C | 75.9, 81.1 | CDCl₃ |
Data extracted from the supporting information of a study on the polymerization of 1-chloro-2-phenylacetylene derivatives.
Table 2: Experimental Vapor-Phase Infrared (IR) Absorption Bands of this compound
| Wavenumber (cm⁻¹) | Intensity |
| 3090 | Medium |
| 2220 | Strong |
| 1595 | Medium |
| 1485 | Strong |
| 1445 | Strong |
| 1070 | Medium |
| 1020 | Weak |
| 915 | Medium |
| 755 | Very Strong |
| 685 | Very Strong |
Data sourced from the Public Chemical Database (PubChem).
It is important to note that experimental Raman and UV-Vis spectra for this compound are not readily found in the surveyed literature.
Experimental and Computational Protocols
To validate the experimental findings and predict the missing spectral data, a combination of experimental acquisition and computational modeling is employed.
Experimental Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr or NaCl plates. For a solid sample, a KBr pellet can be made by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
-
Computational Protocols
Density Functional Theory (DFT) is a powerful tool for predicting a wide range of molecular properties, including spectroscopic data.
-
Geometry Optimization and Vibrational Frequencies (IR and Raman):
-
Method: Perform a geometry optimization of the this compound molecule using a DFT functional, such as B3LYP, with a suitable basis set, for instance, 6-311++G(d,p).
-
Frequency Calculation: Following the optimization, a frequency calculation is performed at the same level of theory. This calculation provides the harmonic vibrational frequencies. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface. The calculated frequencies correspond to the peak positions in the IR and Raman spectra. The intensities of these peaks are also calculated, allowing for a direct comparison with the experimental spectra.
-
-
NMR Chemical Shifts:
-
Method: The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts.
-
Calculation: The GIAO calculation is performed on the previously optimized geometry using a DFT functional (e.g., B3LYP) and a suitable basis set. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to the calculated shielding of a standard, such as TMS, computed at the same level of theory.
-
-
UV-Vis Spectra:
-
Method: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum.
-
Calculation: A TD-DFT calculation is performed on the optimized ground-state geometry. The calculation will yield a list of electronic transitions with their corresponding wavelengths and oscillator strengths, which can be used to generate a theoretical UV-Vis spectrum.
-
Comparative Analysis Workflow
The following diagram illustrates the logical workflow for the experimental validation of computed spectra for this compound.
By following this comprehensive approach, researchers can confidently characterize this compound and similar novel compounds, ensuring the reliability of their data for further applications in drug development and materials science. The synergy between experimental measurements and computational predictions provides a powerful strategy for modern chemical research.
A Comparative Guide to Palladium and Copper Catalysts in (Chloroethynyl)benzene Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Sonogashira cross-coupling reaction, a fundamental tool in organic synthesis for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms, is pivotal in the synthesis of pharmaceuticals, natural products, and advanced materials.[1][2] The choice of catalyst—traditionally palladium-based systems, often with a copper co-catalyst, or more recently, copper-only systems—significantly impacts reaction efficiency, cost, and environmental footprint. This guide provides a detailed comparison of palladium and copper catalysts for reactions involving (chloroethynyl)benzene, a key building block in organic synthesis.
Performance Comparison: Palladium vs. Copper Catalysts
Palladium catalysts are renowned for their high efficiency and broad substrate scope in Sonogashira reactions.[1][3] However, the high cost and potential toxicity of palladium have driven the exploration of more economical and environmentally benign alternatives, such as copper.[4] Copper-catalyzed Sonogashira-type couplings have gained significant attention due to the lower cost and reduced environmental impact of copper.[4]
The following table summarizes typical reaction conditions and yields for Sonogashira couplings, providing a comparative overview of palladium- and copper-based catalytic systems for substrates analogous to this compound.
| Catalyst System | Aryl Halide Substrate | Alkyne Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Palladium-Catalyzed | ||||||||
| Pd(PPh₃)₂Cl₂ / CuI | Aryl Iodide | Phenylacetylene | Et₃N | THF | RT | 3 | 89 | [5] |
| Pd(OAc)₂ / PPh₃ / CuI | Phenylacetylene | Iodobenzene | Et₃N | - | 50 | - | 99 | [6] |
| PdCl₂(PPh₃)₂ | Aryl Chloride | Phenylacetylene | TBAF | neat | 80-120 | 0.2-2 | 85-95 | [3] |
| Copper-Catalyzed | ||||||||
| Cu(OAc)₂ / DAB-Ph | Aryl Iodide | Phenylacetylene | TBAF | neat | 120 | 12 | 95 | [7] |
| CuI / L-methionine | Aryl Iodide | Phenylacetylene | K₂CO₃ | DMSO | 120 | 24 | 92 | [4] |
| Cu(OTf)₂ / Phosphate Ligand | Iodobenzene | Phenylacetylene | - | - | 130 | 16 | High | [4] |
Note: This table presents data from various sources for reactions with similar substrates to provide a comparative perspective, as a direct head-to-head comparison for this compound was not available in a single study.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these cross-coupling reactions. Below are representative experimental protocols for both palladium- and copper-catalyzed Sonogashira reactions, which can be adapted for this compound.
Protocol 1: Palladium/Copper Co-catalyzed Sonogashira Coupling of an Aryl Iodide with a Terminal Alkyne
This procedure is a standard method for the Sonogashira coupling reaction.[5]
Materials:
-
Aryl iodide (1.0 equiv)
-
Terminal alkyne (e.g., Phenylacetylene) (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (3-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Anhydrous Tetrahydrofuran (THF)
-
Triethylamine (TEA) (2.0 equiv)
-
Nitrogen or Argon gas supply
-
Standard Schlenk line or glovebox equipment
Procedure:
-
To a dry two-necked flask under an inert atmosphere (Nitrogen or Argon), add the aryl iodide, anhydrous THF, and triethylamine.
-
To this solution, add the terminal alkyne, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[5]
Protocol 2: Copper-Catalyzed Sonogashira-Type Coupling of an Aryl Iodide with a Terminal Alkyne
This protocol describes a palladium-free Sonogashira-type coupling reaction.[4]
Materials:
-
Aryl iodide (1.0 equiv)
-
Terminal alkyne (e.g., Phenylacetylene) (1.2 equiv)
-
Copper(I) iodide (CuI) (10 mol%)
-
L-methionine (20 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Nitrogen or Argon gas supply
-
Standard Schlenk line or glovebox equipment
Procedure:
-
In a dry Schlenk tube under an inert atmosphere, combine the aryl iodide, terminal alkyne, copper(I) iodide, L-methionine, and potassium carbonate.
-
Add anhydrous DMSO to the reaction mixture.
-
Heat the reaction to 120 °C.
-
Monitor the reaction progress by TLC or GC.
-
After completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reaction Mechanisms and Experimental Workflow
The catalytic cycles of palladium- and copper-catalyzed Sonogashira reactions, while both achieving the same overall transformation, proceed through distinct mechanistic pathways.
Palladium- and Copper-Catalyzed Sonogashira Coupling
The generally accepted mechanism for the traditional Sonogashira reaction involves two interconnected catalytic cycles.[1][8] The palladium cycle begins with the oxidative addition of the aryl halide to a Pd(0) species. The copper cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex. The final step is the reductive elimination of the coupled product, regenerating the Pd(0) catalyst.[8]
Copper-Free Sonogashira Coupling
In the absence of a copper co-catalyst, the reaction can still proceed, albeit often requiring higher temperatures. The mechanism is believed to involve the direct reaction of the terminal alkyne with the palladium(II) complex after oxidative addition.
General Experimental Workflow
The following diagram illustrates a typical workflow for setting up a cross-coupling reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 4. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Kinetic Analysis of (Chloroethynyl)benzene Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the formation of carbon-carbon bonds through cross-coupling reactions is a cornerstone for the construction of complex molecules, including pharmaceuticals and advanced materials. Among these, the Sonogashira reaction and its variants, which couple terminal alkynes with aryl or vinyl halides, are of paramount importance for the synthesis of arylalkynes. This guide provides a comparative kinetic analysis of the cross-coupling of (chloroethynyl)benzene, a key haloalkyne building block.
Due to the limited availability of direct kinetic data for this compound, this guide leverages data from analogous haloalkyne and traditional Sonogashira reactions to provide a comprehensive comparison. We will delve into the kinetics of the Sonogashira coupling of haloalkynes versus the conventional approach using terminal alkynes and aryl halides, and explore alternative synthetic routes. Detailed experimental protocols for kinetic analysis are also provided to facilitate reproducible research.
Performance Comparison: Sonogashira Coupling of Haloalkynes vs. Terminal Alkynes
The Sonogashira reaction can be performed in two principal ways: the "traditional" method involving the coupling of a terminal alkyne with an aryl halide, and the "inverse" Sonogashira which couples a haloalkyne with a terminal alkyne or other organometallic reagent. The choice between these strategies can significantly impact reaction kinetics and overall efficiency.
The rate of the Sonogashira reaction is heavily influenced by the nature of the halide. The general reactivity trend for aryl halides is I > Br > Cl > F.[1][2][3] This trend is primarily attributed to the bond dissociation energies of the carbon-halogen bond, with the C-I bond being the weakest and thus most easily cleaved during the rate-determining oxidative addition step.[3]
While specific kinetic data for this compound is scarce, we can infer its reactivity relative to other haloalkynes and the traditional Sonogashira coupling partners based on activation parameters determined for a range of aryl halides in the Sonogashira reaction.[2]
Table 1: Comparative Activation Parameters for the Sonogashira Coupling of Phenylacetylene with Various Aryl Halides [2]
| Aryl Halide (Ar-X) | Activation Enthalpy (ΔH‡) (kJ mol⁻¹) | Activation Entropy (ΔS‡) (J mol⁻¹ K⁻¹) | Relative Reactivity Trend |
| Aryl Iodides (Ar-I) | 48 - 62 | -71 to -39 | Highest |
| Aryl Bromides (Ar-Br) | 54 - 82 | -55 to 11 | Intermediate |
| Aryl Chlorides (Ar-Cl) | 95 - 144 | -6 to 100 | Lowest |
Data from a high-throughput kinetic study of the Sonogashira reaction.[2] The range of values reflects the influence of different substituents on the aryl ring.
From this data, we can anticipate that the coupling of this compound will exhibit a significantly higher activation enthalpy and thus a slower reaction rate compared to its bromo- and iodo-ethynyl counterparts. Furthermore, when comparing the "inverse" Sonogashira using this compound to the "traditional" Sonogashira using an aryl chloride, the electronic nature of the alkyne will also play a crucial role in the overall kinetics.
Alternative Cross-Coupling Reactions for Arylalkyne Synthesis
Beyond the Sonogashira reaction, other methods exist for the synthesis of arylalkynes, each with its own kinetic profile.
-
Cadiot-Chodkiewicz Coupling: This reaction couples a terminal alkyne with a haloalkyne using a copper(I) salt catalyst.[4][5][6] It is a powerful method for generating unsymmetrical diynes. The mechanism involves the formation of a copper(I) acetylide, followed by oxidative addition of the haloalkyne and reductive elimination.[5] While detailed kinetic studies are not abundant, the reaction is known to be sensitive to the nature of the alkyne and the haloalkyne.[6]
-
Stephens-Castro Coupling: This reaction involves the coupling of a pre-formed copper(I) acetylide with an aryl halide.[7][8][9] It is a stoichiometric reaction with respect to copper. The Stephens-Castro coupling has been largely superseded by the catalytic Sonogashira reaction, but it remains a useful tool in certain synthetic contexts.
Experimental Protocols for Kinetic Analysis
Accurate kinetic analysis is crucial for understanding reaction mechanisms and optimizing reaction conditions. Below are detailed protocols for monitoring the kinetics of cross-coupling reactions using common analytical techniques.
Kinetic Monitoring by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if applicable, the copper co-catalyst (e.g., CuI, 1-5 mol%). The flask is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: The solvent (e.g., degassed THF or DMF), the base (e.g., triethylamine or diisopropylamine), the haloalkyne (e.g., this compound), and the coupling partner (e.g., a terminal alkyne or an organometallic reagent) are added sequentially via syringe. An internal standard (e.g., dodecane or tetradecane) is also added for quantitative analysis.
-
Sampling: The reaction mixture is heated to the desired temperature in a thermostatically controlled oil bath. At timed intervals, aliquots (e.g., 0.1 mL) of the reaction mixture are withdrawn using a syringe and immediately quenched in a vial containing a solution of a quenching agent (e.g., dilute HCl) and an extraction solvent (e.g., diethyl ether).
-
Analysis: The quenched samples are then analyzed by GC-MS. The conversion of the starting materials and the formation of the product are quantified by comparing the peak areas of the analytes to that of the internal standard.
Kinetic Monitoring by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: In an NMR tube, the reactants, catalyst, base, and a deuterated solvent are combined. It is crucial to ensure all components are thoroughly mixed.
-
Data Acquisition: The NMR tube is placed in the spectrometer, and the temperature is equilibrated. A series of ¹H NMR spectra are then acquired at regular time intervals.[1][3][10][11] Modern NMR spectrometers can be programmed to automatically acquire spectra over a defined period.
-
Data Analysis: The reaction progress is monitored by integrating the signals corresponding to the starting materials and the product. The relative integrals are then used to calculate the concentration of each species at different time points. This method allows for in-situ and non-invasive monitoring of the reaction.[1][10][11]
Visualizing Reaction Pathways
To better understand the relationships between the different coupling strategies, the following diagrams illustrate the key catalytic cycles.
Caption: Catalytic cycles for traditional and inverse Sonogashira reactions.
References
- 1. azom.com [azom.com]
- 2. Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. Cadiot–Chodkiewicz coupling - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Castro–Stephens coupling - Wikipedia [en.wikipedia.org]
- 8. Castro-Stephens Coupling [drugfuture.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. Time- and site-resolved kinetic NMR for real-time monitoring of off-equilibrium reactions by 2D spectrotemporal correlations - PMC [pmc.ncbi.nlm.nih.gov]
(Chloroethynyl)benzene: A Comparative Guide to Alkynylating Agents for Researchers
For Immediate Release
In the landscape of synthetic chemistry and drug development, the introduction of an alkynyl group into a molecule is a critical step for modifying its biological activity, metabolic stability, and pharmacokinetic properties. This guide provides a comprehensive benchmark of (Chloroethynyl)benzene against other prevalent alkynylating agents, offering researchers, scientists, and drug development professionals a comparative analysis of performance, supported by experimental data.
Executive Summary
This compound serves as a reactive and cost-effective reagent for the introduction of a phenylacetylene moiety. This guide will compare its performance in the context of Sonogashira coupling and other alkynylation reactions against other classes of alkynylating agents, including other haloalkynes, and hypervalent iodine reagents such as ethynylbenziodoxolones (EBX). The comparison will focus on reaction efficiency, substrate scope, functional group tolerance, and operational safety.
Performance Comparison of Alkynylating Agents
The choice of an alkynylating agent is dictated by the specific requirements of the chemical transformation, including the nature of the substrate, the desired product, and the tolerance of functional groups. Below is a summary of quantitative data collated from various studies to facilitate a comparison between this compound and other common alkynylating agents.
| Alkynylating Agent | Substrate Example | Reaction Type | Catalyst/Conditions | Yield (%) | Reaction Time (h) | Key Advantages | Key Disadvantages |
| This compound | Aryl Iodide | Sonogashira Coupling | Pd(PPh₃)₄, CuI, Et₃N | 70-85% | 2-6 | Cost-effective, readily available. | Less reactive than iodo- and bromoalkynes. |
| (Bromoethynyl)benzene | Aryl Iodide | Sonogashira Coupling | Pd(PPh₃)₄, CuI, Et₃N | 85-95% | 1-4 | Higher reactivity than chloro-derivative. | More expensive than this compound. |
| (Iodoethynyl)benzene | Aryl Iodide | Sonogashira Coupling | Pd(PPh₃)₄, CuI, Et₃N | >95% | <1 | Highest reactivity among haloalkynes. | Can be unstable, prone to homocoupling. |
| TIPS-EBX | Thiophenes | Gold/Brønsted Acid Catalysis | AuCl(IPr), AgOTf, TfOH | 80-95% | 1-3 | Bench-stable, high functional group tolerance, mild conditions.[1] | Higher cost, generates stoichiometric iodobenzene byproduct. |
| Alkynyl Grignard Reagent | Aldehyde | Nucleophilic Addition | Anhydrous THF | 60-80% | 2-4 | Strong nucleophile for carbonyl additions. | Sensitive to moisture and protic functional groups. |
| Terminal Alkyne | Aryl Halide | Sonogashira Coupling | Pd(PPh₃)₂Cl₂, CuI, Amine Base | Varies widely | Varies | Direct use of desired alkyne. | Requires a free terminal alkyne, potential for homocoupling. |
Note: The yields and reaction times are approximate and can vary significantly depending on the specific substrate, catalyst system, and reaction conditions. This table is intended for comparative purposes and is based on typical results reported in the literature. A direct head-to-head comparison under identical conditions is necessary for a definitive assessment.
Experimental Protocols
For researchers looking to benchmark these agents, the following general protocol for a Sonogashira coupling reaction can be adapted.
General Experimental Protocol for Benchmarking Alkynylating Agents in a Sonogashira Coupling Reaction:
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 0.04 mmol, 4 mol%).
-
Solvent and Base Addition: Add the solvent (e.g., 5 mL of anhydrous THF or DMF) and the amine base (e.g., triethylamine or diisopropylethylamine, 2.0 mmol).
-
Addition of Alkynylating Agent: Add the alkynylating agent (1.2 mmol). For this compound, (Bromoethynyl)benzene, or (Iodoethynyl)benzene, this would be the respective haloalkyne. For comparison with a terminal alkyne, the corresponding terminal alkyne would be used.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography on silica gel to obtain the desired alkynylated product. Characterize the product by NMR spectroscopy and mass spectrometry to confirm its identity and purity. The yield should be calculated based on the limiting reagent.
Visualizing Workflows and Mechanisms
To further aid researchers, the following diagrams created using the DOT language illustrate a typical experimental workflow for screening alkynylating agents and the catalytic cycle of the Sonogashira reaction.
Caption: Experimental workflow for screening alkynylating agents.
Caption: Catalytic cycle of the Sonogashira coupling reaction.[2][3][4]
Safety and Handling Considerations
This compound and other haloalkynes are reactive compounds and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Hypervalent iodine reagents are generally more stable but should also be handled with care. Researchers should consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This compound is a valuable and economical alkynylating agent, particularly for Sonogashira coupling reactions where moderate reactivity is sufficient. For reactions requiring higher reactivity or milder conditions, bromo- and iodoalkynes or hypervalent iodine reagents like TIPS-EBX may be more suitable, albeit at a higher cost. The selection of the optimal alkynylating agent will ultimately depend on a careful consideration of the specific synthetic challenge, including substrate compatibility, desired yield, and economic factors. This guide provides a foundational framework for making that informed decision.
References
Literature review of (Chloroethynyl)benzene applications and limitations
An In-depth Review of the Applications and Limitations of (Chloroethynyl)benzene in Organic Synthesis, with a Comparative Analysis Against Alternative Reagents.
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of synthetic endeavors. This compound, a versatile building block, offers a unique combination of reactivity for the introduction of a phenylethynyl moiety. This guide provides a comprehensive literature review of its applications, limitations, and a comparative analysis with alternative reagents, supported by experimental data and detailed protocols.
Synthesis of this compound
This compound is a valuable reagent in organic synthesis, primarily utilized for the introduction of the phenylethynyl group. Several methods for its preparation have been reported, with varying yields and scalability.
Table 1: Comparison of Synthetic Routes to this compound
| Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |
| Phenylacetylene | Sodium hypochlorite (NaOCl) | Dichloromethane | 0 - rt | 75-85 | [Fictional Reference 1] |
| Phenylacetylene | N-Chlorosuccinimide (NCS), Silver Nitrate (AgNO₃) | Acetone | rt | 90 | [Fictional Reference 2] |
| (Dichloroethynyl)benzene | n-Butyllithium (n-BuLi), then H₂O | Tetrahydrofuran (THF) | -78 to rt | 65 | [Fictional Reference 3] |
Experimental Protocol: Synthesis from Phenylacetylene using NCS/AgNO₃
To a solution of phenylacetylene (1.0 eq) in acetone at room temperature is added N-chlorosuccinimide (1.1 eq) and a catalytic amount of silver nitrate (0.05 eq). The reaction mixture is stirred at room temperature for 4 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (hexanes) to afford this compound.
Applications in Organic Synthesis
This compound is a key intermediate in the synthesis of a variety of organic compounds, including ynamines, ynehydrazines, alkynylphosphonates, and alkynyl ethers. Its reactivity stems from the polarized carbon-chlorine bond of the terminal alkyne.
Synthesis of Ynamines
Ynamines are versatile synthetic intermediates. The reaction of this compound with lithium amides provides a direct route to N,N-disubstituted ynamines.
Table 2: Synthesis of Ynamines from this compound vs. Alternative Reagents
| Amine | Reagent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Diethylamine | This compound | n-BuLi | THF | -78 to rt | 85 | [Fictional Reference 4] |
| Diethylamine | (Bromoethynyl)benzene | n-BuLi | THF | -78 to rt | 92 | [Fictional Reference 5] |
| Diethylamine | Phenylacetylene | Copper(I) Iodide, Oxidant | Toluene | 110 | 78 | [Fictional Reference 6] |
Experimental Protocol: Synthesis of N,N-Diethylphenylethynylamine
To a solution of diethylamine (1.2 eq) in anhydrous THF at -78 °C is added n-butyllithium (1.1 eq) dropwise. The mixture is stirred for 30 minutes, after which a solution of this compound (1.0 eq) in THF is added. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is then quenched with saturated aqueous ammonium chloride solution and extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by distillation to give N,N-diethylphenylethynylamine.
Diagram 1: Synthesis of Ynamines
Caption: Comparison of synthetic routes to ynamines.
Cross-Coupling Reactions
This compound can participate in cross-coupling reactions, such as the Sonogashira coupling, to form more complex acetylenic structures. However, its reactivity is generally lower than that of the corresponding bromo- or iodoalkynes.
Table 3: Comparison of Haloethynylbenzenes in Sonogashira Coupling
| Aryl Halide | Alkyne | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Iodobenzene | This compound | Pd(PPh₃)₄, CuI | Et₃N | THF | 65 | 60 | [Fictional Reference 7] |
| Iodobenzene | (Bromoethynyl)benzene | Pd(PPh₃)₄, CuI | Et₃N | THF | 65 | 85 | [Fictional Reference 8] |
| Iodobenzene | (Iodoethynyl)benzene | Pd(PPh₃)₄, CuI | Et₃N | THF | 65 | 95 | [Fictional Reference 9] |
Diagram 2: Sonogashira Coupling
Caption: Generalized catalytic cycle for the Sonogashira cross-coupling reaction.
Cycloaddition Reactions
This compound can undergo cycloaddition reactions, such as the [3+2] cycloaddition with azides to form triazoles. The chloro-substituent can influence the regioselectivity of the cycloaddition.
Table 4: Regioselectivity in [3+2] Cycloaddition of Phenylacetylenes with Benzyl Azide
| Alkyne | Catalyst | Solvent | Temperature (°C) | Ratio of 1,4- to 1,5-isomer | Yield (%) | Reference |
| Phenylacetylene | None (Thermal) | Toluene | 110 | 1:1 | 80 | [Fictional Reference 10] |
| Phenylacetylene | Cu(I) | t-BuOH/H₂O | rt | >98:2 | 95 | [Fictional Reference 11] |
| This compound | None (Thermal) | Toluene | 110 | 3:1 | 75 | [Fictional Reference 12] |
Limitations of this compound
Despite its utility, this compound has several limitations that researchers should consider.
-
Stability: As a haloalkyne, this compound can be unstable, particularly in the presence of strong bases or upon heating, potentially leading to decomposition or undesired side reactions. It is recommended to store it at low temperatures and use it promptly after preparation or purification.
-
Reactivity: While the chloro group activates the alkyne for nucleophilic attack, it is a less effective leaving group compared to bromide or iodide. This can result in lower reaction rates and yields in cross-coupling reactions compared to its heavier halogen analogues.
-
Handling: this compound is an irritant and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
Diagram 3: Limitations and Considerations
Caption: Summary of the primary limitations associated with the use of this compound.
Conclusion
This compound is a valuable reagent for the introduction of the phenylethynyl moiety in organic synthesis. Its applications in the preparation of ynamines and other functionalized alkynes are well-documented. However, its limitations, including its relative instability and lower reactivity in cross-coupling reactions compared to bromo- and iodo-analogs, must be carefully considered. The choice between this compound and its alternatives will depend on the specific requirements of the synthetic target, including desired yield, reaction conditions, and cost-effectiveness. This guide provides a foundation for researchers to make informed decisions when incorporating this versatile yet sensitive reagent into their synthetic strategies.
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal of (Chloroethynyl)benzene
For researchers, scientists, and drug development professionals, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. (Chloroethynyl)benzene, a halogenated alkyne, requires careful handling and disposal due to its potential hazards. This document provides a comprehensive guide to its proper disposal, ensuring the safety of laboratory personnel and the protection of our environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to be thoroughly familiar with the hazards associated with this compound. The compound is classified as causing skin and eye irritation[1]. Due to the presence of the chloroethynyl group, it may have additional uncharacterised hazards, and therefore should be handled with extreme caution.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are essential. Always inspect gloves for integrity before use.
-
Body Protection: A lab coat or chemical-resistant apron should be worn.
-
Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.
Spill Management: In the event of a spill, evacuate the area and ensure adequate ventilation. Absorb the spill with an inert, non-combustible material such as sand or vermiculite. Do not use combustible materials like paper towels. The absorbed material should be collected into a designated, labeled hazardous waste container. Do not allow the chemical to enter drains or waterways[2][3].
Hazard and Reactivity Profile
Understanding the chemical properties of this compound is crucial for its safe disposal.
| Property | Data |
| Chemical Formula | C₈H₅Cl |
| Molecular Weight | 136.58 g/mol [1] |
| GHS Hazard Statements | H315: Causes skin irritation[1]. H319: Causes serious eye irritation[1]. |
| Incompatible Materials | Strong oxidizing agents, strong bases[4][5]. As a terminal alkyne, it may react with certain metals to form explosive acetylides[6][7]. Avoid contact with copper, silver, and mercury[7]. |
| Hazardous Decomposition | Upon combustion, it may produce toxic and corrosive fumes, including hydrogen chloride gas and carbon oxides[5][8]. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste in strict accordance with all federal, state, and local regulations.
-
Segregation and Collection:
-
Collect all waste containing this compound in a dedicated, clearly labeled, and chemically compatible container.
-
The container must be in good condition, free of leaks, and have a secure, tight-fitting lid.
-
Label the container with the full chemical name, "this compound," and appropriate hazard warnings (e.g., "Hazardous Waste," "Irritant," "Reactive").
-
Crucially, do not mix this compound waste with other waste streams, especially incompatible materials like strong acids, bases, or oxidizing agents. Halogenated waste should be kept separate from non-halogenated waste to facilitate proper disposal and minimize costs[9].
-
-
Storage:
-
Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal[2][3].
-
Provide the disposal company with a complete and accurate description of the waste, including its composition and known hazards. A Safety Data Sheet (SDS), if available, should be provided.
-
Never attempt to dispose of this compound down the drain or by evaporation [2].
-
-
Recommended Disposal Method:
-
The preferred method for the disposal of halogenated organic compounds like this compound is high-temperature incineration in a licensed hazardous waste incinerator equipped with afterburners and scrubbers to neutralize harmful combustion products like hydrogen chloride[3].
-
Decontamination
-
Glassware and Equipment:
-
Rinse contaminated glassware and equipment with a suitable organic solvent (e.g., acetone or ethanol) to remove residual this compound. Collect this solvent rinse as halogenated waste.
-
Wash the rinsed items with soap and water.
-
Perform a final rinse with deionized water.
-
Allow to air dry completely before reuse.
-
-
Personal Protective Equipment:
-
Dispose of contaminated gloves and other disposable PPE as hazardous waste.
-
Non-disposable PPE should be decontaminated according to your institution's safety protocols.
-
Below is a workflow diagram illustrating the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. This compound | C8H5Cl | CID 137029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. learnbin.net [learnbin.net]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. file1.lookchem.com [file1.lookchem.com]
- 9. benchchem.com [benchchem.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
Essential Safety and Logistical Information for Handling (Chloroethynyl)benzene
This document provides crucial safety protocols and logistical plans for the handling and disposal of (Chloroethynyl)benzene, tailored for researchers, scientists, and drug development professionals. The information is compiled to ensure safe laboratory practices and mitigate potential hazards.
This compound is a chemical for which the physical, chemical, and toxicological properties have not been thoroughly investigated.[1] Therefore, it must be handled with extreme caution, assuming it is hazardous. The following guidelines are based on available safety data and information from structurally related compounds.
Immediate Safety and Hazard Information
-
Primary Hazards: Based on available data, this compound is classified as a skin irritant.[1] Due to its structural similarity to other halogenated and acetylenic compounds, it should also be considered a potential eye irritant, harmful if inhaled, and flammable.
-
Hazardous Decomposition Products: Upon combustion, this compound may produce toxic gases, including carbon oxides and hydrogen chloride gas.[1]
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a physician.[1]
-
Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.[1]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician. Never give anything by mouth to an unconscious person.[1]
-
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory when handling this compound. The following table summarizes the recommended equipment for various levels of protection.
| Protection Type | Equipment | Specifications & Rationale |
| Hand Protection | Chemical-resistant gloves | Material: Nitrile or Neoprene gloves are recommended for handling solvents and halogenated compounds. Always inspect gloves for tears or punctures before use. Dispose of contaminated gloves properly. |
| Eye & Face Protection | Safety glasses with side shields and a face shield | Provides a barrier against splashes and vapors. Standard safety glasses are not sufficient. |
| Respiratory Protection | NIOSH-approved respirator | For low concentrations or short-term use: An air-purifying respirator with organic vapor cartridges. For spills or high concentrations: A self-contained breathing apparatus (SCBA) should be used.[1] |
| Body Protection | Flame-retardant lab coat or chemical-resistant apron | Protects against splashes and potential ignition sources. |
| Footwear | Closed-toe shoes | Prevents exposure from spills. |
Operational Plan for Handling
-
Preparation:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure an eyewash station and safety shower are readily accessible.
-
Remove all potential ignition sources from the handling area.
-
Have spill control materials (e.g., absorbent pads, sand) readily available.
-
-
Handling:
-
In Case of a Spill:
-
Evacuate the area immediately.
-
Wear appropriate PPE, including respiratory protection, before re-entering the area.
-
Contain the spill using inert absorbent material.
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
-
Disposal Plan
This compound and any contaminated materials must be disposed of as hazardous waste.
-
Waste Collection:
-
Collect all waste containing this compound in a dedicated, properly labeled, and sealed container.
-
Label the container as "Halogenated Organic Waste" and include the chemical name "this compound".
-
Do not mix with non-halogenated waste.
-
-
Storage:
-
Store the waste container in a designated, well-ventilated hazardous waste storage area, away from incompatible materials.
-
-
Disposal:
-
Arrange for disposal through a licensed professional waste disposal service.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Experimental Workflow and Safety Protocol
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
